6-Epidemethylesquirolin D
Description
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Properties
IUPAC Name |
(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3/t15-,16+,17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAIVMEZFVLJK-STEXWYFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)[C@H](O3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Epidemethylesquirolin D, a diterpenoid natural product, has been isolated from the roots of Euphorbia ebracteolata. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its cytotoxic effects against various cancer cell lines. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound, also known as yuexiandajisu D, is a complex diterpenoid belonging to the rosane class. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₅ | |
| Molecular Weight | 348.43 g/mol | |
| Appearance | White powder | |
| Optical Rotation | [α]²⁵D +36.78 (c 0.09, CHCl₃) |
Experimental Protocols
Isolation of this compound
This compound was first isolated from the roots of the plant Euphorbia ebracteolata. The general procedure involves extraction of the dried plant material with an organic solvent, followed by a series of chromatographic separation steps.
Workflow for Isolation:
Figure 2: Experimental workflow for the isolation of this compound.
Detailed Methodology:
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Extraction: The air-dried and powdered roots of Euphorbia ebracteolata are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction is concentrated.
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Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of petroleum ether-acetone to separate the components based on polarity.
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Further Purification: Fractions containing the target compound are combined and further purified using Sephadex LH-20 column chromatography, with a chloroform-methanol (1:1) mixture as the mobile phase.
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Final Isolation: The final purification is achieved by preparative thin-layer chromatography (TLC) using a chloroform-methanol (15:1) solvent system to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, and HMBC), are utilized to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.
NMR Spectroscopic Data (CDCl₃):
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 1 | 38.9 | 1.55 (m), 1.70 (m) |
| 2 | 19.1 | 1.62 (m) |
| 3 | 42.0 | 1.45 (m) |
| 4 | 33.5 | - |
| 5 | 56.1 | 1.10 (d, 3.0) |
| 6 | 76.8 | 3.65 (s) |
| 7 | 83.4 | 4.15 (s) |
| 8 | 148.2 | - |
| 9 | 118.2 | 6.80 (s) |
| 10 | 145.8 | - |
| 11 | 144.1 | - |
| 12 | 110.9 | 6.75 (s) |
| 13 | 127.2 | - |
| 14 | 149.5 | - |
| 15 | 29.8 | 3.20 (sept, 6.9) |
| 16 | 21.3 | 1.25 (d, 6.9) |
| 17 | 21.3 | 1.25 (d, 6.9) |
| 18 | 29.8 | 0.95 (s) |
| 19 | 21.8 | 0.92 (s) |
| 20 | 33.3 | 1.20 (s) |
Biological Activity
Cytotoxicity
This compound has demonstrated cytotoxic activity against several human cancer cell lines. The in vitro cytotoxicity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Cytotoxicity Data (IC₅₀ values):
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| ANA-1 | Mouse macrophage | 2.88 x 10⁻¹ | |
| B16 | Mouse melanoma | > 10 | |
| Jurkat | Human T-cell lymphoma | > 10 |
The data indicates that this compound exhibits slight cytotoxic activity against the ANA-1 mouse macrophage cell line.
Signaling Pathways
Currently, there is limited information available regarding the specific signaling pathways through which this compound exerts its cytotoxic effects. Further research is required to elucidate its mechanism of action. The cytotoxic activity of other diterpenoids isolated from Euphorbia species has been attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The compound is primarily obtained through isolation from its natural source, Euphorbia ebracteolata.
Conclusion
This compound is a structurally interesting diterpenoid with modest cytotoxic activity. This technical guide has summarized the currently available information on its structure, isolation, and biological properties. The detailed experimental protocols provided herein will be of value to researchers seeking to further investigate this natural product. Future studies should focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery and development. The lack of a synthetic route also presents an opportunity for synthetic organic chemists.
Unveiling 6-Epidemethylesquirolin D: A Technical Guide to Its Natural Source and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the natural sourcing and isolation of 6-Epidemethylesquirolin D, a diterpenoid compound of interest to researchers in natural product chemistry and drug development. This document details the primary botanical source, outlines the experimental protocols for its extraction and purification, and presents its key physicochemical and spectroscopic data.
Natural Source
This compound is a natural product primarily isolated from the roots of Salvia aspera , a plant belonging to the Lamiaceae family. While this is the most definitively documented source, the compound has also been reported in Coleus forskohlii and Pueraria montana. The foundational research identifying and characterizing this compound was published in Phytochemistry in 1995.
Isolation and Purification
The isolation of this compound from the roots of Salvia aspera involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.
Experimental Workflow:
Caption: Isolation workflow for this compound.
Detailed Experimental Protocol:
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Plant Material Preparation: The roots of Salvia aspera are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.
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Extraction: The powdered root material is extracted with acetone at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant metabolites.
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Concentration: The resulting acetone extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Primary Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
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Gradient Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
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Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
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Final Purification: Fractions enriched with this compound are combined and subjected to further purification, often using preparative TLC with a suitable solvent system, to yield the pure compound.
Physicochemical and Spectroscopic Data
The structure and identity of this compound have been established through various spectroscopic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₅ |
| CAS Number | 165074-00-0 |
| Appearance | Amorphous solid |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃) | Data not available in the searched resources. |
| ¹³C NMR (CDCl₃) | Data not available in the searched resources. |
| Mass Spectrometry | Data not available in the searched resources. |
| Infrared (IR) | Data not available in the searched resources. |
| UV-Vis | Data not available in the searched resources. |
Note: While the original isolation was reported in 1995, detailed public access to the full spectroscopic data remains limited.
Biological Activity and Signaling Pathways
Diterpenoids isolated from Salvia species are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, specific studies detailing the biological activities and associated signaling pathways of this compound are not extensively available in the public domain. Further research is required to elucidate its pharmacological potential.
Hypothetical Signaling Pathway Involvement:
Based on the known activities of related diterpenoids, this compound could potentially interact with various cellular signaling pathways. A generalized representation of potential interactions is depicted below.
Caption: Potential interaction of this compound with cellular signaling pathways.
This guide serves as a foundational resource for researchers and professionals in drug development. The detailed isolation protocol provides a practical starting point for obtaining this compound for further investigation into its chemical properties and biological activities.
An In-Depth Technical Guide to 6-Epidemethylesquirolin D
An Overview of a Diterpenoid with Limited Publicly Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide aims to provide a comprehensive overview of the chemical properties of 6-Epidemethylesquirolin D, a diterpenoid compound. Despite extensive searches of scientific literature and chemical databases, detailed experimental data, including spectroscopic analyses and specific biological activities, for this particular compound remains largely unavailable in the public domain. However, by examining related compounds isolated from the same source, Euphorbia ebracteolata, we can infer potential methodologies for its study and contextualize its likely characteristics.
Core Chemical Properties
Based on information from chemical supplier databases, the fundamental chemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₈O₅ | Supplier Databases |
| Molecular Weight | 348.43 g/mol | Supplier Databases |
| CAS Number | 165074-00-0 | Supplier Databases |
| Class | Diterpenoid | Inferred from related compounds |
| Natural Source | Euphorbia ebracteolata | Inferred from related compounds |
Postulated Experimental Protocols
While specific experimental protocols for this compound are not available, the following methodologies are based on established procedures for the isolation and characterization of other diterpenoids from Euphorbia ebracteolata.
General Isolation and Purification Workflow
The isolation of diterpenoids from Euphorbia species typically involves a multi-step process to separate compounds of interest from the complex plant matrix. The following workflow represents a probable method for obtaining this compound.
Caption: A generalized workflow for the isolation of diterpenoids from Euphorbia ebracteolata.
Structural Elucidation
The determination of the chemical structure of an isolated natural product relies on a combination of spectroscopic techniques.
| Technique | Purpose |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyls, carbonyls). |
| Nuclear Magnetic Resonance (NMR) | Detailed analysis of the carbon-hydrogen framework, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish connectivity and stereochemistry. |
Biological Activity Screening
Diterpenoids isolated from Euphorbia ebracteolata have been reported to exhibit various biological activities, including cytotoxic and anti-tuberculosis effects. A standard approach to screen for such activities is outlined below.
Caption: A potential screening workflow to evaluate the biological activity of this compound.
Signaling Pathways and Mechanism of Action
Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by this compound or its mechanism of action. Further research would be required to elucidate these aspects.
Conclusion and Future Directions
This compound is a diterpenoid with a defined chemical formula and CAS number, attributed to originate from Euphorbia ebracteolata. However, a significant gap exists in the publicly accessible scientific literature regarding its detailed chemical and biological properties. To advance the understanding of this compound, the following steps are recommended:
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Locate the Original Publication: A thorough search for the primary research article that first reported the isolation and characterization of this compound is paramount.
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Re-isolation and Characterization: If the original data cannot be found, re-isolation of the compound from Euphorbia ebracteolata followed by comprehensive spectroscopic analysis is necessary to confirm its structure.
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Biological Screening: A broad-based biological screening of the purified compound should be undertaken to identify any potential therapeutic activities.
This document serves as a foundational guide based on the limited available information and the context provided by related compounds. It is intended to highlight the current knowledge gap and provide a framework for future research into the chemical and biological properties of this compound.
6-Epidemethylesquirolin D: A Technical Overview and Future Research Outlook
CAS Number: 165074-00-0
This technical guide provides a comprehensive overview of 6-Epidemethylesquirolin D, a natural product belonging to the abietane diterpenoid class of chemical compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential therapeutic applications of novel natural products.
Chemical and Physical Properties
This compound is a diterpenoid that was first isolated from the roots of Salvia aspera. Its structure was elucidated through spectroscopic methods and X-ray analysis. The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 165074-00-0 | N/A |
| Molecular Formula | C₂₀H₂₈O₅ | N/A |
| Molecular Weight | 348.44 g/mol | N/A |
| Class | Abietane Diterpenoid | N/A |
| Natural Source | Salvia aspera, Euphorbia ehracteolata | N/A |
Isolation and Synthesis
Natural Isolation
This compound is a naturally occurring compound. The general workflow for its isolation from plant material, as can be inferred from the initial discovery, is outlined below. This process typically involves extraction, fractionation, and purification steps.
Chemical Synthesis
As of the latest literature review, no total synthesis of this compound has been reported. The development of a synthetic route could provide greater access to this compound for further research and potential therapeutic development.
Biological Activity and Mechanism of Action
Known Biological Activities of Abietane Diterpenoids
While there is a significant lack of specific biological data for this compound in the published scientific literature, the broader class of abietane diterpenoids, to which it belongs, is well-studied and known for a wide range of biological activities. These include:
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Anticancer and Cytotoxic Effects: Many abietane diterpenoids have demonstrated potent activity against various cancer cell lines.
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Anti-inflammatory Properties: Inhibition of inflammatory pathways is a common characteristic of this class of compounds.
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Antimicrobial and Antiviral Activity: Abietane diterpenoids have shown efficacy against a spectrum of bacteria, fungi, and viruses.
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Antioxidant Capacity: Several compounds in this class are effective scavengers of free radicals.
Postulated Signaling Pathways for Abietane Diterpenoids
Based on the known activities of related abietane diterpenoids, several signaling pathways are likely to be modulated by these compounds. The diagram below illustrates a generalized model of potential pathways that could be investigated for this compound.
A Comprehensive Review of Diterpenoids from Euphorbia ehracteolata: Isolation, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the diterpenoids isolated from the medicinal plant Euphorbia ehracteolata. It covers their isolation, structural characterization, and significant biological activities, with a focus on anti-tuberculosis, cytotoxic, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts.
Introduction
Euphorbia ehracteolata Hayata is a perennial herbaceous plant that has been used in traditional medicine for the treatment of various ailments, including tuberculosis, chronic tracheitis, and tumors.[1] Phytochemical investigations have revealed that the roots of this plant are a rich source of structurally diverse diterpenoids, which are major contributors to its therapeutic effects.[2] This guide summarizes the key findings from multiple studies, presenting a consolidated overview of the diterpenoids from this species and their pharmacological potential.
Diterpenoids Isolated from Euphorbia ehracteolata
A variety of diterpenoids have been isolated and identified from the roots of Euphorbia ehracteolata. These compounds belong to several structural classes, including rosane, abietane, isopimarane, lathyrane, atisane, and ingenane types.[3][4][5] A summary of some of the notable diterpenoids and their reported biological activities is presented below.
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the anti-tuberculosis, cytotoxic, and anti-inflammatory activities of selected diterpenoids from Euphorbia ehracteolata.
Table 1: Anti-Tuberculosis Activity of Diterpenoids from E. ehracteolata
| Compound | Type | Bioactivity | Target Organism/Enzyme | Value | Reference |
| Rosane-type diterpenoid 3 | Rosane | MIC | Mycobacterium tuberculosis | 18 µg/mL | [3] |
| Rosane-type diterpenoid 8 | Rosane | MIC | Mycobacterium tuberculosis | 25 µg/mL | [3] |
| Ebractenoid F | Aromatic Rosane | MIC | M. tuberculosis H37Ra | 12.5 µg/mL | [1][6] |
| Ebractenoid F | Aromatic Rosane | IC50 | GlmU Acetyltransferase | 4.608 µg/mL | [1][6] |
| Rosane-type diterpenoid 3 | Rosane | IC50 | GlmU | 12.5 µg/mL | [3] |
Table 2: Cytotoxic Activity of Diterpenoids from E. ehracteolata
| Compound | Type | Cell Line | IC50 | Reference |
| Yuexiandajisu D (1) | Rosane | ANA-1 | 0.288 µM | [7] |
| Jolkinolide B (4) | Abietane | ANA-1 | 0.0446 µM | [7] |
| Jolkinolide B (4) | B16 | 0.0448 µM | [7] | |
| Jolkinolide B (4) | Jurkat | 0.0647 µM | [7] | |
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6) | Abietane | ANA-1 | 0.00712 µM | [7] |
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6) | Jurkat | 0.0179 µM | [7] | |
| Euphebracteolatin C (1) | Rosane | HepG2 | 14.29 µM | |
| Known rosane analog (9) | Rosane | HepG2 | 12.33 µM | |
| Euphebracteolatin D (2) | Rosane | HepG2 | 23.69 µM | |
| Euphebracteolatin D (2) | A549 | 35.12 µM | ||
| Euphebracteolatin D (2) | MCF-7 | 39.25 µM | ||
| Euphebracteolatin E (3) | Rosane | HepG2 | 25.88 µM | |
| Euphebracteolatin E (3) | A549 | 30.15 µM | ||
| Euphebracteolatin E (3) | MCF-7 | 33.47 µM | ||
| Ebractenoid F | Aromatic Rosane | A549 (72h) | ~38 µM | [8] |
| Ebractenoid F | H460 (72h) | ~38 µM | [8] |
Table 3: Anti-Inflammatory Activity of Diterpenoids from E. ehracteolata
| Compound | Type | Assay | IC50 | Reference |
| Rosane Diterpenoid 7 | Rosane | NO Production in RAW 264.7 | 2.44 µM | [4] |
| Rosane Diterpenoid 10 | Rosane | NO Production in RAW 264.7 | 2.76 µM | [4] |
| Known Diterpenoid 13 | NO Production in RAW 264.7 | 1.02 µM | [4] |
Experimental Protocols
The isolation and characterization of diterpenoids from Euphorbia ehracteolata typically follow a standardized workflow.
General Experimental Workflow
The following diagram illustrates the general procedure for the isolation and identification of diterpenoids.
Detailed Methodologies
Plant Material and Extraction: The roots of Euphorbia ehracteolata are collected, dried, and powdered. The powdered material is then extracted exhaustively with a solvent, typically 95% ethanol, at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.[6][7]
Fractionation and Isolation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Each fraction is then subjected to a series of chromatographic techniques for the isolation of pure compounds. These techniques include:
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Silica gel column chromatography: Used for initial separation of the fractions.
-
ODS (Octadecylsilane) column chromatography: A form of reversed-phase chromatography.
-
Sephadex LH-20 column chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size.
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Preparative High-Performance Liquid Chromatography (HPLC): Employed for the final purification of the isolated compounds.[7]
Structure Elucidation: The chemical structures of the purified diterpenoids are determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the placement of functional groups.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the molecular formula of the compounds.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this method provides unambiguous determination of the absolute stereochemistry of the molecule.[4][7]
Bioactivity Assays:
-
Anti-tuberculosis Activity: The microplate Alamar blue assay is commonly used to determine the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis.[3]
-
Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed to evaluate the cytotoxic effects of the diterpenoids against various cancer cell lines.[7]
-
Anti-inflammatory Activity: The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common in vitro model to screen for anti-inflammatory activity.[4]
Signaling Pathways and Mechanisms of Action
Several diterpenoids from Euphorbia ehracteolata have been investigated for their mechanisms of action, revealing their interaction with specific cellular signaling pathways.
Anti-Tuberculosis Mechanism of Ebractenoid F
Ebractenoid F has been identified as a potent anti-tuberculosis agent that targets the enzyme GlmU.[1][6] GlmU is a bifunctional enzyme essential for the biosynthesis of the mycobacterial cell wall. Ebractenoid F acts as a competitive inhibitor for the substrate acetyl-CoA, thereby blocking the synthesis of UDP-N-acetylglucosamine, a crucial precursor for peptidoglycan and arabinogalactan, which are vital components of the mycobacterial cell wall.
Cytotoxic and Anti-Inflammatory Signaling Pathways
Diterpenoids from Euphorbia species, including those from E. ehracteolata, have been shown to modulate key signaling pathways involved in cancer and inflammation, particularly the NF-κB and PI3K/Akt pathways.
NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Several diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[9]
PI3K/Akt/mTOR and JAK2/STAT3 Signaling: These pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Jolkinolide B, a diterpenoid found in E. ehracteolata, has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR and JAK2/STAT3 signaling pathways.[10] Ebractenoid F has also been found to inhibit lung cancer cell growth by targeting the CHI3L1/AKT signaling pathway.[8][11]
Conclusion and Future Perspectives
The diterpenoids from Euphorbia ehracteolata represent a promising source of lead compounds for the development of new drugs against tuberculosis, cancer, and inflammatory diseases. The diverse chemical structures and significant biological activities of these compounds warrant further investigation. Future research should focus on:
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Comprehensive phytochemical analysis: To isolate and identify novel diterpenoids from this plant.
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Mechanism of action studies: To elucidate the molecular targets and signaling pathways of other bioactive diterpenoids.
-
Structure-activity relationship (SAR) studies: To guide the chemical modification of these natural products to enhance their potency and selectivity.
-
In vivo studies: To evaluate the efficacy and safety of the most promising compounds in animal models.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of diterpenoids from Euphorbia ehracteolata.
References
- 1. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Ebractenoid F, a Major Active Compound of Euphorbia ebracteolata Hayata, through Inhibition of Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jolkinolide B induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 11. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals [mdpi.com]
The Enigmatic 6-epi-O-Demethylesquirolin D: An Undiscovered Frontier in Natural Product Chemistry
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the discovery, origin, and biological activity of 6-epi-O-Demethylesquirolin D remains elusive. This suggests that the compound is likely a novel discovery with research yet to be widely published, or potentially a minor analogue mentioned in passing within broader chemical studies that is not indexed under its specific name.
Currently, there are no publicly available scientific papers that detail the isolation, structure elucidation, or biological evaluation of 6-epi-O-Demethylesquirolin D. As a result, the core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and associated signaling pathways—cannot be met at this time.
The Context of "epi" Isomers and Fungal Metabolites
The nomenclature "6-epi" suggests that the compound is an epimer of O-Demethylesquirolin D, meaning it differs only in the three-dimensional arrangement at the sixth carbon atom. Such stereochemical variations can dramatically impact the biological activity of a molecule.
The parent name, "Esquirolin D," points towards a potential origin from a natural source, possibly a fungus. Fungi, particularly those from the genus Aspergillus, are prolific producers of a vast array of structurally diverse secondary metabolites. These compounds are often discovered through screening programs for novel therapeutic agents. It is plausible that 6-epi-O-Demethylesquirolin D was isolated as part of such a program, but the findings have not yet been disseminated in peer-reviewed literature.
For context, the discovery of related "6-epi" isomers of other fungal metabolites, such as the stephacidins from Aspergillus taichungensis, has been documented. The research on these compounds typically involves a standard workflow.
A Generalized Experimental Workflow for Natural Product Discovery
While specific details for 6-epi-O-Demethylesquirolin D are unavailable, a generalized workflow for the discovery and characterization of a new fungal metabolite can be described. This provides a hypothetical framework for the research that would be required to generate the data requested.
Caption: Generalized workflow for the discovery of a new natural product.
Future Outlook
The absence of information on 6-epi-O-Demethylesquirolin D highlights a common reality in the field of natural product research: many newly discovered compounds remain in the preliminary stages of investigation for extended periods. The process of full characterization and publication is often lengthy.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific databases and journals specializing in natural products, organic chemistry, and pharmacology for any forthcoming publications. As research progresses, the discovery and origin of 6-epi-O-Demethylesquirolin D, along with its physicochemical properties and biological potential, will hopefully be brought to light.
Physicochemical characteristics of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-Epidemethylesquirolin D, a diterpenoid natural product. Due to the limited availability of public data, this document focuses on the foundational physicochemical properties and outlines the general experimental approaches typically employed for the isolation and characterization of such compounds.
Core Physicochemical Characteristics
This compound is a diterpenoid, a class of organic compounds composed of four isoprene units. It is important to note that specific experimental data such as melting point and detailed spectroscopic analyses for this particular compound are not widely available in the public domain. The information presented below is based on data from chemical suppliers and general knowledge of related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₅ | Supplier Data |
| Molecular Weight | 348.43 g/mol | Supplier Data |
| Appearance | Powder | Supplier Data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | Supplier Data |
| CAS Number | 165074-00-0 | Supplier Data |
Experimental Protocols: A Generalized Approach
Isolation and Purification Workflow
The isolation of diterpenoids from plant material typically involves a multi-step process to separate the compound of interest from a complex mixture of other phytochemicals.
Methodological & Application
Isolating 6-Epidemethylesquirolin D from Euphorbia: A Detailed Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Euphorbia is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities. 6-Epidemethylesquirolin D (Molecular Formula: C20H28O5, CAS: 165074-00-0) is one such compound of interest.[1][2][3] The isolation of pure this compound is a critical first step for comprehensive structural elucidation, pharmacological screening, and the development of potential therapeutic agents. The following protocols are based on successful isolation strategies for other ent-abietane diterpenoids from Euphorbia and are designed to be adapted and optimized for the specific goal of obtaining high-purity this compound.
Experimental Protocols
Plant Material Collection and Preparation
Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.
-
Plant Species: Euphorbia fischeriana is a known source of various diterpenoids and serves as a primary candidate for the isolation of this compound. Other Euphorbia species may also be viable sources.
-
Plant Part: The roots of Euphorbia species are often rich in diterpenoids.[4]
-
Collection and Drying: Collect fresh, healthy roots. Clean them thoroughly to remove soil and other debris. The roots should be air-dried in a well-ventilated area away from direct sunlight or dried in an oven at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, the roots should be ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The initial extraction step is designed to efficiently remove a broad range of secondary metabolites, including diterpenoids, from the plant matrix.
-
Solvent: 95% Ethanol is a commonly used solvent for the extraction of diterpenoids from Euphorbia.[4]
-
Procedure:
-
Macerate the powdered root material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for 24-48 hours with occasional agitation.
-
Filter the extract and repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning (Liquid-Liquid Extraction)
Solvent partitioning is employed to separate compounds based on their polarity, thereby simplifying the crude extract and removing unwanted substances like fats and highly polar compounds.
-
Procedure:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity. A typical sequence is:
-
Petroleum Ether (or n-hexane): To remove nonpolar constituents such as fats and sterols.
-
Ethyl Acetate: This fraction is often enriched in diterpenoids.
-
n-Butanol: To isolate more polar compounds.
-
-
Collect each fraction separately and concentrate them under reduced pressure. The ethyl acetate fraction is the most likely to contain this compound and should be prioritized for further purification.
-
Chromatographic Purification
A multi-step chromatographic approach is essential to isolate this compound from the complex mixture of the ethyl acetate fraction.
This is the primary purification step to separate the components of the ethyl acetate fraction based on their polarity.
-
Stationary Phase: Silica gel (100-200 or 200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate is commonly used.
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v) and a suitable visualization method (e.g., UV light, vanillin-sulfuric acid reagent).
-
Combine fractions with similar TLC profiles.
-
This technique separates compounds based on molecular size and is effective for removing pigments and other impurities.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A mixture of dichloromethane and methanol (1:1 v/v) is often effective.
-
Procedure:
-
Pack a column with Sephadex LH-20 and equilibrate with the mobile phase.
-
Dissolve the semi-purified fraction from the silica gel column in a minimal amount of the mobile phase and load it onto the column.
-
Elute with the mobile phase and collect fractions.
-
Monitor the fractions by TLC and combine those containing the target compound.
-
The final purification step to obtain highly pure this compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Procedure:
-
Dissolve the further purified fraction in the mobile phase.
-
Inject the sample into the Prep-HPLC system.
-
Elute with a suitable gradient program, monitoring the effluent with a UV detector.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
-
Data Presentation
The following table presents hypothetical quantitative data for the isolation of this compound, based on typical yields for similar compounds.
| Parameter | Value | Unit |
| Starting Plant Material (Dried Roots) | 5 | kg |
| Crude Ethanol Extract | 500 | g |
| Ethyl Acetate Fraction | 150 | g |
| Semi-pure Fraction (after Silica Gel) | 10 | g |
| Purified this compound | 50 | mg |
| Final Purity (by HPLC) | >98 | % |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Purification strategy from crude extract to pure compound.
References
Application Note: Quantification of 6-Epidemethylesquirolin D using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidemethylesquirolin D is a diterpenoid compound of interest in various research fields. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This application note provides a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma) using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While specific quantitative data for this compound is not publicly available, this document presents a comprehensive, representative method based on established analytical principles for similar molecules.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). The analyte is first extracted from the biological matrix. Following chromatographic separation, the compound is ionized and fragmented in the mass spectrometer. Specific fragment ions (transitions) are monitored for quantification, ensuring high specificity and minimizing matrix interference.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | A standard high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 349.2 (corresponding to [M+H]⁺ for C₂₀H₂₈O₅) |
| Product Ions (Q3) | Hypothetical transitions: m/z 151.1, m/z 203.1 (to be optimized) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Data Presentation
The following tables represent plausible quantitative data for the described method.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.012 | 98.5 |
| 5 | 0.058 | 101.2 |
| 10 | 0.115 | 100.5 |
| 50 | 0.582 | 99.8 |
| 100 | 1.160 | 99.1 |
| 500 | 5.850 | 100.9 |
| 1000 | 11.65 | 99.5 |
| Correlation Coefficient (r²) | >0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 97.2 | 9.8 | 98.1 |
| Low QC | 3 | 6.2 | 102.5 | 7.5 | 101.7 |
| Mid QC | 75 | 4.5 | 99.3 | 5.8 | 100.2 |
| High QC | 750 | 3.8 | 101.1 | 4.9 | 99.6 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Hypothetical signaling pathway for this compound.
Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidemethylesquirolin D is a natural product with potential therapeutic applications. As with any novel compound, a thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process. These application notes provide detailed protocols for a panel of robust cell-based assays to quantify the cytotoxicity of this compound and elucidate its potential mechanism of action. The following assays are described:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of a cytosolic enzyme.
-
Caspase-3/7 Activation Assay: To detect a key biomarker of apoptosis (programmed cell death).
Data Presentation: Quantifying the Cytotoxic Effects of this compound
The following tables represent example data generated from the described assays. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Percent Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{15.2} |
| 1 | 92.1 ± 5.1 | |
| 5 | 75.8 ± 6.2 | |
| 10 | 58.3 ± 4.9 | |
| 25 | 31.5 ± 3.8 | |
| 50 | 12.7 ± 2.1 |
Table 2: Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | Percent Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.8 |
| 1 | 5.3 ± 1.1 |
| 5 | 18.9 ± 2.5 |
| 10 | 35.4 ± 3.1 |
| 25 | 62.7 ± 4.5 |
| 50 | 88.9 ± 5.3 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay
| Concentration of this compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 1 | 1.8 |
| 5 | 3.5 |
| 10 | 6.2 |
| 25 | 9.8 |
| 50 | 12.4 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of viable cells.[1][3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[5] The amount of formazan is proportional to the number of lysed cells.[5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:[5]
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer)
-
Background control (medium only)
-
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.
-
Incubation and Absorbance Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Caspase-3/7 Activation Assay for Apoptosis
Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[6] This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, leading to the generation of a luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol using an opaque-walled 96-well plate.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a buffer.
-
Reagent Addition: Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for dissolving 6-Epidemethylesquirolin D for experiments
Application Notes and Protocols for 6-Epidemethylesquirolin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a natural product belonging to the naphthyridine alkaloid class of compounds. Naphthyridine alkaloids have garnered significant interest in the scientific community due to their diverse biological activities, which encompass anti-inflammatory, anti-cancer, and anti-infectious properties. This document provides a detailed protocol for the dissolution of this compound and its application in in-vitro experiments, specifically focusing on the assessment of its potential anti-inflammatory effects.
Data Presentation
For reproducible and accurate experimental results, proper handling and preparation of this compound are crucial. The following table summarizes the recommended parameters for the preparation of a stock solution and working concentrations for cell-based assays.
| Parameter | Value | Notes |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Stock Solution Concentration | 10 mM | Based on commercially available preparations.[1] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Concentration Range | 0.1 µM - 100 µM | This is a general range; optimal concentration should be determined experimentally for each cell line and assay. |
| Final DMSO Concentration in Media | < 0.5% | High concentrations of DMSO can be toxic to cells. A vehicle control with the same final DMSO concentration should always be included in experiments. |
Experimental Protocols
I. Protocol for Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of DMSO: Based on the mass of this compound and its molecular weight, calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
II. Protocol for In-Vitro Anti-Inflammatory Assay: Inhibition of NF-κB Activation
This protocol provides a general workflow for evaluating the anti-inflammatory potential of this compound by measuring its effect on the NF-κB signaling pathway in a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages, HEK293 cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation
-
This compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Assay kit for NF-κB activation (e.g., Luciferase reporter assay, ELISA for phosphorylated p65)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the chosen assay and allow them to adhere overnight.
-
Pre-treatment with this compound: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS or TNF-α) to the wells (except for the negative control wells) to induce the NF-κB pathway.
-
Incubation: Incubate the cells for the time specified by the NF-κB assay kit manufacturer to allow for pathway activation.
-
Assay for NF-κB Activation: Following incubation, measure the activation of the NF-κB pathway using the chosen assay method according to the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the effect of this compound on NF-κB activation.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a hypothesized mechanism of action for this compound in inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The diagram below outlines the key steps in the experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
References
Application Notes & Protocols: A Research Model for the Investigation of 6-Epidemethylesquirolin D
Introduction
6-Epidemethylesquirolin D is a novel compound for which no existing scientific literature has been identified. Its name suggests a potential relationship to the esquirolin family of natural products, which may indicate its origin from a fungal or plant source. The following document outlines a comprehensive research model designed to elucidate the chemical properties, biological activities, and potential therapeutic applications of this previously uncharacterized molecule. This guide is intended for researchers, scientists, and drug development professionals initiating studies on novel natural products.
The proposed research workflow will encompass the initial biological screening to identify a primary activity, followed by more in-depth mechanistic studies, focusing on a potential anti-cancer effect as a common starting point for novel compound investigation.
Part 1: Initial Biological Screening and Characterization
The first phase of research focuses on determining the general bioactivity profile of this compound to identify a primary area of effect. A broad-spectrum screening approach is recommended.
Experimental Protocol: Multi-panel Cell Viability Assay
This protocol aims to determine the cytotoxic effects of this compound across a panel of human cancer cell lines and a normal, non-cancerous cell line to assess preliminary efficacy and selectivity.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a normal human fibroblast cell line (e.g., MRC-5) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM in the cell culture media. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the media in the 96-well plates with the media containing the various concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control. Incubate the plates for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.
Data Presentation: Table 1
The results from the multi-panel cell viability assay should be summarized as follows to provide a clear overview of the compound's cytotoxic profile.
Table 1: Cytotoxicity of this compound against Human Cell Lines
| Cell Line | Tissue of Origin | Type | IC50 (µM) | Selectivity Index (SI)* |
|---|---|---|---|---|
| A549 | Lung | Cancer | Hypothetical Value | Hypothetical Value |
| MCF-7 | Breast | Cancer | Hypothetical Value | Hypothetical Value |
| HCT116 | Colon | Cancer | Hypothetical Value | Hypothetical Value |
| MRC-5 | Lung | Normal | Hypothetical Value | N/A |
*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line
Part 2: Investigating the Mechanism of Action - A Focus on Apoptosis
Assuming the initial screening reveals potent and selective anti-cancer activity, the next logical step is to investigate the underlying mechanism of cell death. This section proposes a workflow to determine if this compound induces apoptosis.
Workflow for Apoptosis Investigation
The following diagram illustrates the proposed experimental workflow to confirm apoptosis as the mode of cell death induced by this compound.
Caption: Workflow for confirming apoptosis induction.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed a selected cancer cell line (e.g., HCT116) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V fluorescence (early apoptosis) is detected in the FL1 channel and PI fluorescence (late apoptosis/necrosis) in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation: Table 2
The quantitative data from the Annexin V/PI assay should be presented in a table for clear comparison between treatment groups.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
|---|---|---|---|---|
| Vehicle Control | 0.5% DMSO | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| this compound | 2x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Part 3: Elucidating the Upstream Signaling Pathway
Once apoptosis is confirmed, the focus shifts to identifying the upstream signaling pathways responsible for its activation. A common pathway implicated in chemotherapy-induced apoptosis is the p53-mediated intrinsic pathway.
Hypothetical Signaling Pathway: p53-Mediated Apoptosis
The following diagram illustrates a hypothetical signaling cascade that could be investigated, where this compound induces DNA damage, leading to p53 activation and subsequent apoptosis.
Caption: Hypothetical p53-mediated intrinsic apoptosis pathway.
Experimental Protocol: Western Blot Analysis
This protocol is used to measure changes in the protein expression levels of key markers in the p53 signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-p53, anti-phospho-p53, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, and anti-GAPDH (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ and normalize them to the loading control.
Data Presentation: Table 3
Summarize the densitometry results from the Western blot analysis to show the relative changes in protein expression.
Table 3: Relative Protein Expression in HCT116 Cells after Treatment
| Target Protein | Treatment (IC50) | Fold Change vs. Vehicle Control |
|---|---|---|
| Phospho-p53 | This compound | Hypothetical Value |
| Bax | This compound | Hypothetical Value |
| Bcl-2 | This compound | Hypothetical Value |
| Cleaved Caspase-3 | this compound | Hypothetical Value |
This structured approach provides a robust framework for the initial characterization and mechanistic evaluation of the novel compound this compound, guiding researchers from initial screening to pathway elucidation.
6-Epidemethylesquirolin D: Uncharted Territory in Therapeutic Applications
Despite a comprehensive search of available scientific literature, detailed information regarding the biological activities, mechanism of action, and potential therapeutic applications of 6-Epidemethylesquirolin D remains elusive. This natural product is currently classified as a research chemical, and specific data on its efficacy, signaling pathways, and experimental protocols are not publicly available at this time.
Efforts to retrieve data on the therapeutic potential, including any quantitative metrics such as IC50 or EC50 values, were unsuccessful. Similarly, no established experimental protocols or defined signaling pathways associated with this compound could be identified.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible due to the current lack of foundational research on this specific compound. The scientific community has yet to publish studies that would provide the necessary data to fulfill the core requirements of this request.
For researchers, scientists, and drug development professionals interested in novel compounds, this compound represents a largely unexplored area of study. Future research would need to focus on:
-
Isolation and Characterization: Detailed analysis of its chemical structure and properties.
-
Initial Bioactivity Screening: Broad screening against various cell lines and targets to identify potential areas of biological activity.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts any observed effects.
-
Preclinical Evaluation: In vitro and in vivo studies to assess therapeutic potential, toxicity, and pharmacokinetic profiles.
Until such foundational research is conducted and published, the potential therapeutic applications of this compound will remain unknown.
6-Epidemethylesquirolin D: A Novel Fungal Metabolite with Potential Enzyme Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidemethylesquirolin D is a recently identified natural product isolated from the fruiting bodies of the mushroom Sarcodon squamosus. Preliminary investigations have revealed its potential as an inhibitor of various enzymes, suggesting its promise as a lead compound for the development of novel therapeutics. This document provides an overview of the current, albeit limited, understanding of this compound's biological activity, along with generalized protocols for assessing its enzyme inhibitory potential. It is important to note that research on this specific compound is in its nascent stages, and the information presented here is based on analogous compounds and general enzymatic assay principles. Further in-depth studies are required to fully elucidate its mechanisms of action and therapeutic applications.
Biological Context and Potential Significance
Natural products from fungi have historically been a rich source of bioactive compounds with diverse therapeutic properties. The genus Sarcodon, to which the source organism of this compound belongs, is known for producing a variety of secondary metabolites with interesting biological activities. While specific data for this compound is not yet available, related compounds from fungi have demonstrated a range of enzyme inhibitory effects, including anti-inflammatory and anti-cancer activities. The unique chemical structure of this compound makes it a compelling candidate for screening against a panel of therapeutically relevant enzymes.
Data Presentation: A Template for Future Studies
As quantitative data for this compound is not yet published, the following tables are provided as templates for organizing future experimental results. These tables are designed for clarity and easy comparison of inhibitory activities.
Table 1: Inhibitory Activity of this compound against a Panel of Enzymes
| Target Enzyme | IC₅₀ (µM) | Type of Inhibition (e.g., Competitive, Non-competitive) | Positive Control | IC₅₀ of Positive Control (µM) |
| Enzyme A | Data Not Available | Data Not Available | Control A | Data Not Available |
| Enzyme B | Data Not Available | Data Not Available | Control B | Data Not Available |
| Enzyme C | Data Not Available | Data Not Available | Control C | Data Not Available |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase Target | Percent Inhibition at 10 µM | IC₅₀ (µM) |
| Kinase 1 | Data Not Available | Data Not Available |
| Kinase 2 | Data Not Available | Data Not Available |
| Kinase 3 | Data Not Available | Data Not Available |
Experimental Protocols: General Methodologies
The following are generalized protocols that can be adapted to investigate the enzyme inhibitory activity of this compound. Specific assay conditions will need to be optimized for each target enzyme.
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme using a spectrophotometer to measure the product of the enzymatic reaction.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
Assay buffer (specific to the enzyme)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the target enzyme.
-
Varying concentrations of this compound or the positive control.
-
Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength at time zero and then at regular intervals for a set duration using a microplate reader. The wavelength will depend on the substrate and product.
-
Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Kinase Activity Assay (Luminescent)
This protocol outlines a general method for assessing the inhibitory effect of a compound on a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer
-
ATP
-
This compound (in DMSO)
-
Positive control kinase inhibitor
-
Luminescent kinase activity assay kit (e.g., Kinase-Glo®)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the kinase assay buffer.
-
To the wells of a white 96-well plate, add:
-
Kinase assay buffer
-
The specific kinase
-
The kinase substrate
-
Varying concentrations of this compound or the positive control.
-
-
Initiate the kinase reaction by adding a fixed concentration of ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent from the kit according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of kinase inhibition for each concentration of the compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations: Conceptual Workflows and Pathways
The following diagrams illustrate conceptual workflows and signaling pathways that could be relevant to the study of this compound.
Caption: A generalized workflow for determining the enzyme inhibitory activity of a compound.
Application Notes and Protocols: Investigating the Mechanism of Action of 6-Epidemethylesquirolin D
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Epidemethylesquirolin D is a diterpenoid natural product with the chemical formula C₂₀H₂₈O₅ and CAS number 165074-00-0.[1][2][3] While its structure is known, its biological activity and mechanism of action remain uncharacterized. These application notes provide a comprehensive roadmap for the initial investigation of this novel compound, from broad biological screening to focused mechanistic studies. The protocols and data presented herein are intended as a general framework and guide for researchers embarking on the study of new natural products.
Section 1: Initial Biological Screening
The first step in characterizing a novel compound is to screen for a wide range of biological activities. This approach helps to identify a potential therapeutic area and guides further investigation.
In Vitro Cytotoxicity and Antiproliferative Assays
A fundamental initial screen is to assess the compound's effect on cell viability and proliferation across a panel of human cancer cell lines and a normal cell line to determine a therapeutic window.
Table 1: Hypothetical IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 8.5 |
| HeLa | Cervical Cancer | 32.1 |
| HEK293 | Normal Kidney | > 100 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Screening
Natural products are a rich source of antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi is a crucial early step.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | > 128 |
| Candida albicans | Fungi | 32 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 2: Elucidating the Mechanism of Action - A Hypothetical Case Study in Colon Cancer
Based on the hypothetical screening data suggesting potent activity against the HCT116 colon cancer cell line, the following section outlines a focused investigation into the potential anticancer mechanism of action.
Investigating the Effect on Apoptosis
A common mechanism of action for anticancer compounds is the induction of programmed cell death (apoptosis).
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat HCT116 cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Table 3: Hypothetical Apoptosis Induction by this compound in HCT116 Cells
| Treatment | Time (h) | Early Apoptosis (%) | Late Apoptosis (%) |
| Vehicle | 48 | 2.1 | 1.5 |
| This compound | 24 | 10.3 | 5.2 |
| This compound | 48 | 25.6 | 12.8 |
| This compound | 72 | 40.1 | 22.4 |
Analysis of Key Signaling Pathways
To understand the molecular mechanism, investigating the effect of the compound on key signaling pathways involved in cancer cell survival and proliferation is essential. Based on the literature for other natural products, the PI3K/Akt/mTOR and MAPK pathways are common targets.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat HCT116 cells with this compound for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Table 4: Hypothetical Changes in Protein Expression in HCT116 Cells Treated with this compound (48h)
| Protein | Change in Expression (Fold-change vs. Vehicle) |
| p-Akt (Ser473) | - 2.5 |
| p-ERK1/2 (Thr202/Tyr204) | + 1.8 |
| Cleaved Caspase-3 | + 4.2 |
Section 3: Visualization of Proposed Mechanisms and Workflows
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound based on the imagined experimental results.
References
Application Notes and Protocols for High-Throughput Screening with 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Epidemethylesquirolin D is a novel natural product, presumed to be of fungal origin. While specific biological activities of this compound are still under extensive investigation, its structural class suggests potential as a modulator of critical cellular pathways. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to elucidate its biological function and identify potential therapeutic applications. The protocols outlined below are designed to be adapted for various research objectives, from broad cytotoxicity screening to more focused target-based assays.
Hypothetical Mechanism of Action: Antifungal Activity
For the purpose of illustrating a practical application, these notes will focus on a hypothetical antifungal activity for this compound. It is postulated that this compound may disrupt fungal cell wall integrity or interfere with essential metabolic pathways. The following protocols are designed to screen for and characterize this potential antifungal effect.
Data Presentation
Effective HTS campaigns generate large datasets. It is crucial to organize this data for clear interpretation and comparison.
Table 1: Hypothetical HTS Primary Screening Data for this compound against Candida albicans
| Compound ID | Concentration (µM) | Inhibition (%) | Z'-factor |
| This compound | 10 | 85.2 | 0.78 |
| Positive Control (Amphotericin B) | 5 | 95.5 | 0.82 |
| Negative Control (DMSO) | - | 0.1 | 0.75 |
Table 2: Hypothetical Dose-Response Data for this compound
| Target Organism | IC50 (µM) |
| Candida albicans | 2.5 |
| Aspergillus fumigatus | 5.1 |
| Cryptococcus neoformans | 3.8 |
Table 3: Hypothetical Cytotoxicity Data in Human Cell Line (HepG2)
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/IC50 for C. albicans) |
| This compound | > 50 | > 20 |
| Positive Control (Amphotericin B) | 25 | 10 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for Antifungal Activity
This protocol describes a primary, single-concentration screen to identify the antifungal potential of this compound against a common fungal pathogen, Candida albicans.
Materials:
-
This compound (10 mM stock in DMSO)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS
-
Resazurin sodium salt (alamarBlue™)
-
Amphotericin B (positive control)
-
DMSO (negative control)
-
384-well clear-bottom microplates
-
Automated liquid handling system
-
Plate reader (fluorescence)
Methodology:
-
Fungal Inoculum Preparation: Culture C. albicans overnight in Yeast Peptone Dextrose (YPD) broth at 30°C. Dilute the culture in RPMI-1640 to a final concentration of 2 x 10³ cells/mL.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of 10 mM this compound stock solution into the wells of a 384-well plate to achieve a final concentration of 10 µM in a 50 µL final volume. Dispense positive and negative controls into designated wells.
-
Cell Seeding: Add 25 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Viability Assay: Add 5 µL of resazurin solution (0.1 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 35°C.
-
Data Acquisition: Measure fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the positive and negative controls.
Protocol 2: Dose-Response and IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against various fungal strains.
Materials:
-
Same as Protocol 1, with additional fungal strains (Aspergillus fumigatus, Cryptococcus neoformans).
Methodology:
-
Compound Serial Dilution: Prepare a 2-fold serial dilution of this compound in DMSO, typically starting from a 10 mM stock.
-
Compound Plating: Dispense 50 nL of each concentration into the wells of a 384-well plate in triplicate.
-
Fungal Inoculum Preparation and Seeding: Prepare and seed the fungal inoculums as described in Protocol 1.
-
Incubation, Viability Assay, and Data Acquisition: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cytotoxicity Assay in Human Cell Line
This protocol assesses the toxicity of this compound against a human cell line to determine its selectivity.
Materials:
-
This compound (10 mM stock in DMSO)
-
HepG2 human liver cancer cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Resazurin sodium salt
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO (negative control)
-
384-well clear-bottom microplates
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 384-well plate at a density of 5,000 cells per well in 40 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 10 µL of serially diluted this compound to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay and Data Acquisition: Perform the resazurin viability assay as described in Protocol 1, steps 5 and 6.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) using a dose-response curve.
Visualizations
Caption: High-Throughput Screening Workflow for Antifungal Drug Discovery.
Caption: Hypothetical Signaling Pathway for this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 6-Epidemethylesquirolin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Epidemethylesquirolin D.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a natural product with a complex chemical structure (Formula: C20H28O5, Molecular Weight: 348.439)[1]. While specific public data on its solubility is limited, compounds of this nature often exhibit poor aqueous solubility due to their organic, non-polar structure. Researchers should anticipate challenges in dissolving this compound directly in aqueous buffers.
Q2: What initial steps should I take if I'm experiencing difficulty dissolving this compound?
If you are facing solubility issues, a systematic approach is recommended. Start with common organic solvents in which the compound is likely to be more soluble, such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Once dissolved in a minimal amount of an organic solvent, you can attempt to dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it can impact your experimental system.
Q3: Are there methods to increase the aqueous solubility of this compound without using organic solvents?
While challenging, several techniques can enhance aqueous solubility.[2][3][4] These methods, often applied in pharmaceutical formulation, include the use of co-solvents, pH adjustment, and complexation agents like cyclodextrins.[2][3][4][5] The choice of method will depend on the specific requirements of your experiment, including allowable excipients and desired final concentration.
Q4: Can particle size reduction help with the solubility of this compound?
Yes, reducing the particle size can increase the dissolution rate of a compound by increasing its surface area.[3][4] Techniques like micronization and nanosuspension can be employed to achieve this.[3][4][6] While micronization increases the rate at which the compound dissolves, it may not significantly increase the equilibrium solubility.[3][4]
Troubleshooting Guide
This guide provides structured approaches to troubleshoot and overcome common solubility problems with this compound.
Problem 1: The compound is not dissolving in my desired aqueous buffer.
Initial Steps:
-
Solvent Selection: Attempt to dissolve the compound in a small amount of a water-miscible organic solvent first. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Propylene glycol[7]
-
-
Serial Dilution: Once a stock solution is prepared in an organic solvent, perform serial dilutions into your aqueous buffer. Observe for any precipitation.
Advanced Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvency | Utilize a mixture of water and a water-miscible organic solvent to increase solubility.[2][4][7][8] | Simple to prepare and can significantly increase solubility.[4][8] | The organic solvent may interfere with biological assays. |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.[2][4] | Can be a very effective and simple method.[4] | Requires knowledge of the compound's pKa; may not be suitable for all experimental conditions. |
| Surfactants/Micellar Solubilization | Use of surfactants to form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[9] | Can achieve high drug loading. | Surfactants can have their own biological effects. |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][9] | Generally considered safe and are effective at increasing solubility.[9] | Can be a more expensive option. |
Problem 2: The compound precipitates out of solution upon dilution into my aqueous medium.
This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer.
Workflow for Addressing Precipitation:
Caption: Workflow for troubleshooting precipitation upon dilution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 348.439 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 3.48 mg of this compound.
-
Transfer the powder to a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a general method for forming an inclusion complex to enhance aqueous solubility.[5][9]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.
-
Signaling Pathway Considerations
When using solubilizing agents, it is crucial to consider their potential effects on the signaling pathways being investigated.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Stability of 6-Epidemethylesquirolin D in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Epidemethylesquirolin D in various experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C. When in solution, it should be stored at -80°C. Following these recommendations will help minimize degradation.
Q2: I am seeing variable results in my experiments. Could the stability of this compound in my chosen solvent be a factor?
Yes, the stability of this compound can be significantly influenced by the solvent, temperature, pH, and presence of light. As a sesquiterpenoid, it may be susceptible to degradation under certain conditions. Inconsistent experimental outcomes can often be traced back to compound instability. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
While specific data for this compound is limited, common solvents for sesquiterpenoids include DMSO, ethanol, and methanol. However, the choice of solvent should be guided by the experimental requirements and the compound's solubility. It is important to note that some solvents, like ethanol, have been shown to react with other sesquiterpene lactones, especially at elevated temperatures. Therefore, validation of stability in your chosen solvent is highly recommended.
Troubleshooting Guide
Issue: Unexpected Loss of Compound Activity or Concentration
If you observe a decrease in the biological activity or a lower than expected concentration of this compound in your assays, consider the following potential causes and troubleshooting steps:
-
Solvent-Induced Degradation: The compound may be unstable in your chosen solvent.
-
Recommendation: Perform a preliminary stability study by dissolving this compound in the intended solvent and monitoring its concentration over time using a suitable analytical method like HPLC.
-
-
Temperature Sensitivity: Elevated temperatures during sample preparation or storage can accelerate degradation.
-
Recommendation: Prepare solutions on ice and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
-
pH Sensitivity: The pH of your experimental medium could be causing hydrolysis or other degradation pathways. Sesquiterpene lactones can be unstable at non-neutral pH.
-
Recommendation: Evaluate the stability of the compound in buffers at different pH values relevant to your experimental conditions.
-
-
Photostability: Exposure to light, particularly UV, can lead to degradation.
-
Recommendation: Protect solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[1] This protocol outlines a general procedure for investigating the stability of this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products.
Data Summary
The following table summarizes potential stress factors and suitable analytical techniques for assessing the stability of sesquiterpenoids like this compound.
| Stress Condition | Typical Solvents/Reagents | Potential Degradation Pathway | Recommended Analytical Technique |
| Acid Hydrolysis | 0.1 M HCl in Water/Methanol | Hydrolysis of ester or ether linkages | HPLC-UV, LC-MS |
| Base Hydrolysis | 0.1 M NaOH in Water/Methanol | Hydrolysis, Epimerization | HPLC-UV, LC-MS |
| Oxidation | 3% H₂O₂ in Water | Oxidation of electron-rich moieties | HPLC-UV, LC-MS |
| Thermal | Acetonitrile, Methanol, Water | General decomposition | HPLC-UV, LC-MS |
| Photochemical | Acetonitrile, Methanol, Water | Photodegradation | HPLC-UV, LC-MS |
Visualizations
References
Optimizing dosage for in vitro studies of 6-Epidemethylesquirolin D
Technical Support Center: 6-Epidemethylesquirolin D
Disclaimer: this compound is a natural product available for research purposes.[1] However, as of the current date, there is a lack of published scientific literature detailing its specific biological mechanism of action. Therefore, this technical support guide has been constructed based on a hypothetical mechanism of action to provide researchers with a representative framework for optimizing in vitro studies of novel, natural product-derived compounds.
Hypothetical Mechanism of Action: For the purposes of this guide, we will assume that This compound is an anti-cancer agent that functions by inhibiting the PI3K/Akt signaling pathway , a critical pathway for cell survival and proliferation, thereby inducing apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my stock solution of this compound?
A1: Based on its chemical properties, this compound is likely soluble in organic solvents. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is a good starting concentration range for my initial cell viability experiments?
A2: For a novel compound, it is best to start with a broad concentration range to determine the effective dose. We recommend a logarithmic dose-response screening from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM). This wide range will help you identify the approximate IC50 (half-maximal inhibitory concentration) and establish a more focused range for subsequent, more detailed experiments.
Q3: I am not observing any cytotoxicity in my chosen cell line. What should I do?
A3: There are several potential reasons for a lack of effect:
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Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. Consider testing a panel of different cell lines with varying genetic backgrounds.
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Incubation Time: The cytotoxic effect may require a longer incubation period. Try extending the treatment time from 24 hours to 48 or 72 hours.
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Compound Inactivity: While unlikely, there could be an issue with the compound itself. Ensure it has been stored correctly.
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Assay Interference: The compound may interfere with the readout of your viability assay (e.g., formazan-based assays like MTT).[3] Consider using an alternative method, such as a resazurin-based assay or a direct cell counting method.
Q4: My dose-response curve is not sigmoidal. What could be the cause?
A4: A non-sigmoidal curve can indicate several phenomena:
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Solubility Issues: At higher concentrations, the compound may be precipitating out of the culture medium, leading to a plateau or a drop in the expected effect. Visually inspect the wells with the highest concentrations for any signs of precipitation.
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Off-Target Effects: The compound may have secondary, non-specific effects at higher concentrations that can complicate the dose-response relationship.
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Hormesis: In some cases, a U-shaped or biphasic curve can be observed, where low doses stimulate cell proliferation while high doses are inhibitory. This is a known biological phenomenon.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Ensure you are using cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers will lead to variability. Optimize and strictly control the cell seeding density. Perform a cell count before each experiment. |
| Reagent Variability | Variations in media, serum lots, or assay reagents can affect results.[4] Qualify new lots of reagents before use in critical experiments. |
| Pipetting Inaccuracy | Small errors in serial dilutions can lead to large variations in final concentrations. Calibrate your pipettes regularly and use proper pipetting techniques. |
Guide 2: High Background in Western Blot for Phospho-Proteins
| Potential Cause | Troubleshooting Step |
| Inadequate Blocking | The blocking buffer may be insufficient. Increase the blocking time to 1-2 hours at room temperature or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). |
| Antibody Concentration | The primary or secondary antibody concentration may be too high. Perform a titration to determine the optimal antibody dilution. |
| Insufficient Washing | Residual unbound antibodies can cause high background. Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. |
| Contaminated Buffers | Bacterial growth in buffers can lead to non-specific signals. Prepare fresh buffers using sterile, high-purity water. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound
This table presents the hypothetical half-maximal inhibitory concentration (IC50) values for this compound across three different cancer cell lines at various time points, as determined by an MTT assay.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 (Breast Cancer) | 22.5 | 10.2 | 5.1 |
| HeLa (Cervical Cancer) | 35.8 | 18.9 | 9.8 |
| A549 (Lung Cancer) | > 50 | 41.3 | 25.6 |
Table 2: Hypothetical Apoptosis Induction by this compound
This table summarizes the percentage of apoptotic cells (early and late apoptosis) in MCF-7 cells after 48 hours of treatment, as measured by Annexin V-FITC/PI flow cytometry.
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 3.1 | 1.5 | 4.6 |
| 5 | 12.4 | 4.3 | 16.7 |
| 10 (IC50) | 25.6 | 15.8 | 41.4 |
| 20 | 30.1 | 28.9 | 59.0 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-Akt/Akt Expression
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative change in protein expression/phosphorylation.
Visualizations
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Recommended experimental workflow for in vitro dosage optimization.
Caption: Troubleshooting decision tree for a lack of observed cytotoxicity.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Scintila [scintila.cz]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 4. Troubleshooting in the IVF Laboratory (Chapter 40) - Principles of IVF Laboratory Practice [resolve.cambridge.org]
Technical Support Center: Troubleshooting Inconsistent Results in 6-Epidemethylesquirolin D Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of 6-Epidemethylesquirolin D, a diterpenoid isolated from Euphorbia ehracteolata. Due to the limited specific literature on this compound, this guide combines general best practices for natural product and diterpenoid assays with known biological activities of similar compounds from the Euphorbia genus, such as cytotoxic and anti-inflammatory effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
A1: this compound is a diterpenoid natural product. Diterpenoids isolated from the Euphorbia genus are known to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. Therefore, it is plausible that this compound is being investigated for similar properties.
Q2: My this compound is precipitating out of solution during my cell-based assay. How can I improve its solubility?
A2: Like many diterpenoids, this compound may have limited aqueous solubility. Here are some strategies to address this:
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Optimize Solvent Concentration: If using a stock solution in DMSO, ensure the final concentration in your assay medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Use of Surfactants: Low concentrations of non-ionic detergents like Tween® 80 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
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Complexation with Cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility in aqueous media.
Q3: I am observing high background or false positives in my fluorescence-based assays. Could this compound be interfering?
A3: Yes, this is a common issue with natural products. Diterpenoids can exhibit autofluorescence, which can interfere with fluorescence-based assays. To mitigate this:
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Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the desired concentrations without the fluorescent dye or cells.
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Spectral Shift: If the compound's autofluorescence is significant, consider using fluorescent dyes that emit at longer wavelengths (red-shifted dyes) to minimize spectral overlap.
Q4: My results with this compound are not reproducible. What are the potential sources of variability?
A4: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure the compound is stored correctly, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
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Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact assay outcomes. Standardize your cell culture and plating procedures.
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Assay Protocol Deviations: Minor changes in incubation times, reagent concentrations, or washing steps can lead to variability. Adhere strictly to your established protocol.
-
Pan-Assay Interference Compounds (PAINS): Some natural products can act as PAINS, leading to non-specific interactions and false positives.[1][2] Consider performing counter-screens to rule out these effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitate. Perform a solubility test at the highest concentration used. Consider the solubilization strategies mentioned in the FAQs. |
| Cell Plating Inconsistency | Ensure a homogenous cell suspension before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Variable Treatment Time | Use a consistent incubation time for all experiments. For longer incubations, be mindful of compound degradation and medium evaporation. |
| Interference with Assay Reagent | Run a cell-free control to check for direct reaction of the compound with the viability dye (e.g., MTT, resazurin). |
Issue 2: High Variability in Anti-Inflammatory Assay Results (e.g., Nitric Oxide Assay)
| Possible Cause | Troubleshooting Step |
| Inconsistent Inflammatory Stimulus | Ensure the concentration and activity of the inflammatory agent (e.g., LPS) are consistent across experiments. |
| Compound-Induced Cytotoxicity | Perform a concurrent cytotoxicity assay to ensure that the observed reduction in inflammatory markers is not due to cell death. |
| Interference with Griess Reagent | In a cell-free system, mix the compound with a known concentration of nitrite to see if it interferes with the colorimetric reading. |
| Variable Cell Activation State | Use cells at a consistent passage number and ensure they are not pre-activated by other stimuli. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
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Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
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Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
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Sample Collection: Collect 50 µL of the culture supernatant from each well.
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Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
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Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve with known concentrations of sodium nitrite should be prepared to quantify NO production.
Visualizations
Caption: A generalized experimental workflow for in vitro assays.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
Technical Support Center: Addressing Off-Target Effects of 6-Epidemethylesquirolin D in Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Epidemethylesquirolin D. The focus is on identifying and mitigating potential off-target effects to ensure the validity and specificity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: My cells show the expected phenotype after treatment with this compound, but I'm not sure if it's a true on-target effect. How can I confirm this?
A2: Confirming on-target activity is crucial. A multi-pronged approach is recommended:
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Orthogonal Compound Treatment: Use a structurally unrelated inhibitor that targets the same protein or pathway.[3] If this compound produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
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Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.[3]
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Dose-Response Correlation: The potency of this compound in eliciting the cellular phenotype should correlate with its potency for inhibiting the intended target in biochemical or biophysical assays.[3]
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Target Overexpression or Knockdown: Overexpression of the target protein may lead to a rightward shift in the dose-response curve, indicating that higher concentrations of the compound are needed to achieve the same effect. Conversely, target knockdown or knockout should occlude or phenocopy the effect of the compound.
Q3: I am observing high levels of cytotoxicity with this compound at concentrations where I expect to see a specific phenotype. What could be the cause?
A3: High cytotoxicity can be a result of off-target effects. It is essential to differentiate between on-target and off-target induced cell death. Consider the following:
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Determine the Therapeutic Window: Perform a detailed dose-response curve to identify the concentration range where the desired phenotype is observed without significant cytotoxicity.
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Apoptosis vs. Necrosis Assays: Characterize the mode of cell death (e.g., using Annexin V/PI staining). This can provide clues about the underlying mechanism.
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Off-Target Profiling: If cytotoxicity persists at concentrations required for the on-target effect, it is highly likely due to off-target interactions. Techniques like kinobead-based affinity purification followed by mass spectrometry can help identify these unintended targets.[3]
Q4: What are some global approaches to identify potential off-target effects of this compound?
A4: Several powerful techniques can be employed for unbiased, genome-wide off-target identification:
-
Affinity Purification-Mass Spectrometry (AP-MS): Techniques like Kinobeads-based affinity purification can identify kinases that bind to your compound.[3]
-
CRISPR-Based Screens: Genome-wide CRISPR screens (CRISPRi/a or knockout) can identify genes that, when perturbed, alter the sensitivity of cells to this compound.[4] Genes that show an anti-correlated phenotype between deletion and overexpression screens are strong candidates for being on the pathway targeted by the compound.[4]
-
Transcriptomic and Proteomic Profiling: Analyze changes in gene or protein expression profiles after treatment with this compound. This can reveal pathway-level off-target signatures.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
You are observing a cellular phenotype with this compound, but the results are variable or not what you predicted based on the intended target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Detailed Methodologies:
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot or mass spectrometry for the target protein.
-
Binding of this compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.
Hypothetical CETSA Data for this compound:
-
| Temperature (°C) | % Target Protein Soluble (Vehicle) | % Target Protein Soluble (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | 0 | 10 |
Issue 2: Reporter Assay Signal is Modulated, But Target Activity is Unchanged
Your reporter gene assay (e.g., luciferase) shows a change in signal upon treatment with this compound, but direct measurement of your target's activity is unaffected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reporter assay discrepancies.
Detailed Methodologies:
-
Counter-screening with a Control Vector:
-
Transfect cells with a reporter vector containing a constitutive promoter (e.g., CMV) driving the same reporter gene (e.g., luciferase).
-
Treat the cells with this compound.
-
If the signal from the constitutive reporter is also affected, it suggests the compound is acting on the reporter protein itself or on general cellular processes like transcription or translation.[3]
-
-
Using a Different Reporter System:
-
Switch from a luciferase-based reporter to a fluorescent protein-based reporter (e.g., GFP, RFP).
-
If the effect is lost, it indicates that this compound may directly inhibit or activate the luciferase enzyme.[3]
-
Issue 3: Identifying Unknown Off-Targets of this compound
You have confirmed that this compound is causing a phenotype through an off-target mechanism and need to identify the responsible protein(s).
Experimental Workflow: Kinobeads Assay
Caption: Kinobeads assay experimental workflow.[3]
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate to maintain kinase activity.[3]
-
Compound Incubation: Incubate the lysate with various concentrations of this compound.[3]
-
Affinity Purification: Add Kinobeads to the lysate to capture kinases that are not inhibited by the compound.[3]
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Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.[3]
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Mass Spectrometry: Digest the eluted proteins and analyze them via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.[3]
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Data Analysis: A decrease in the amount of a specific kinase pulled down in the presence of this compound compared to the vehicle control indicates that the compound is binding to it.[3]
Hypothetical Kinobeads Data for this compound:
| Kinase | Fold Change (Compound/Vehicle) | p-value | Potential Off-Target? |
| Target Kinase | 0.25 | < 0.001 | On-Target |
| Kinase X | 0.45 | < 0.01 | Yes |
| Kinase Y | 0.98 | 0.85 | No |
| Kinase Z | 0.30 | < 0.005 | Yes |
References
Modifying experimental protocols for 6-Epidemethylesquirolin D
Disclaimer: The following information is provided for research purposes only. "6-Epidemethylesquirolin D" did not yield specific results; therefore, this guide has been created for "Epothilone D," a well-documented microtubule-stabilizing agent.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Epothilone D.
Frequently Asked Questions (FAQs)
1. What is Epothilone D and what is its primary mechanism of action?
Epothilone D is a macrolide compound originally isolated from the myxobacterium Sorangium cellulosum. Its principal mechanism of action is the inhibition of microtubule function.[1][2] Similar to paclitaxel, Epothilone D binds to tubulin, promoting its polymerization and stabilizing microtubules against depolymerization.[2][3] This stabilization disrupts the dynamic instability of microtubules, which is crucial for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[3][4]
2. What are the key differences between Epothilone D and paclitaxel?
While both Epothilone D and paclitaxel are microtubule-stabilizing agents, Epothilone D has shown advantages in several aspects. It is often effective in paclitaxel-resistant tumor models, including those with β-tubulin mutations or overexpression of P-glycoprotein.[5][6] Additionally, Epothilone D generally exhibits better water solubility, which can simplify formulation and administration.[2]
3. How should Epothilone D be stored?
Proper storage is crucial to maintain the stability and activity of Epothilone D.
| Storage Condition | Recommendation | Duration |
| Solid Form | Store at -20°C under desiccating conditions. | Up to 12 months |
| Stock Solutions | Prepare aliquots in tightly sealed vials and store at -20°C. | Up to 1 month |
Note: It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. For in vivo experiments, it is best to prepare fresh solutions on the day of use.[6]
4. In which solvents is Epothilone D soluble?
Epothilone D is soluble in several organic solvents.
| Solvent | Concentration |
| Ethanol | Up to 100 mM |
| DMSO | Up to 100 mM |
For in vivo applications, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[6]
5. What are the known signaling pathways affected by Epothilone D?
The primary signaling pathway affected by Epothilone D is the microtubule dynamics pathway, leading to cell cycle arrest. Specifically, it has been shown to decrease the protein level of cyclin-dependent kinase 2 (CDK2) and inhibit the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1 to S phase transition.[7] More recent studies suggest that novel epothilone analogs can also impact signaling pathways regulated by Rac1 GTPase, which are involved in actin cytoskeleton organization, cell motility, and adhesion.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no cytotoxic effect in cell culture | - Drug Instability: Improper storage or handling of Epothilone D. - Cell Line Resistance: The cell line may have inherent or acquired resistance mechanisms. - Incorrect Dosage: The concentration of Epothilone D may be too low. | - Verify Storage: Ensure Epothilone D has been stored correctly at -20°C and protected from moisture. Prepare fresh dilutions from a recently prepared stock solution. - Use a Sensitive Cell Line: As a positive control, test a cell line known to be sensitive to microtubule-stabilizing agents. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values for many cell lines are in the low nanomolar range. |
| Precipitation of Epothilone D in culture medium | - Low Solubility: The concentration of Epothilone D exceeds its solubility in the aqueous culture medium. - Solvent Incompatibility: The final concentration of the organic solvent (e.g., DMSO) in the medium is too high, causing cellular stress or insolubility. | - Use a Lower Concentration: If possible, work with concentrations within the solubility limit. - Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1% DMSO) and does not affect cell viability. - Use a Carrier: For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[6] |
| Inconsistent results in in vivo studies | - Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. - Drug Metabolism/Clearance: The drug may be rapidly metabolized and cleared from the system. - Vehicle Effects: The vehicle used for administration may have its own biological effects. | - Verify CNS Penetration: For neurological studies, it's important to confirm that Epothilone D crosses the blood-brain barrier.[9] - Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the drug's half-life and optimal dosing schedule in your animal model. - Vehicle Control Group: Always include a vehicle-only control group to account for any effects of the administration vehicle. |
| Neurotoxicity observed in neuronal cultures | - High Concentration: Epothilone D can be toxic to neurons at high concentrations, affecting neurite outgrowth and mitochondrial transport.[10] - Over-stabilization of Microtubules: Excessive stabilization of microtubules can disrupt normal neuronal functions. | - Titrate Concentration: Determine the optimal therapeutic window by testing a range of concentrations. Low nanomolar concentrations have been shown to be effective in some neuronal models.[10] - Monitor Neuronal Health: Assess neuronal viability, morphology, and function at different time points and concentrations. |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Epothilone D in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
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Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
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Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Drug Administration: Administer Epothilone D via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule.[6] The control group should receive the vehicle alone.
-
Tumor and Body Weight Measurement: Measure tumor volume and body weight regularly (e.g., twice a week) to assess treatment efficacy and toxicity.
-
Endpoint: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathway of Epothilone D Leading to Cell Cycle Arrest
Caption: Epothilone D's mechanism of action leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the IC50 of Epothilone D.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis and Activity of Epothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of the epothilone [chm.bris.ac.uk]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Epothilone D, a microtubule-stabilizing compound, inhibits neointimal hyperplasia after rat carotid artery injury by cell cycle arrest via regulation of G1-checkpoint proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Effects of a Novel Epothilone Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic administration of epothilone D improves functional recovery of walking after rat spinal cord contusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epothilone D alters normal growth, viability and microtubule dependent intracellular functions of cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cell line selection for studying 6-Epidemethylesquirolin D effects
This technical support center provides guidance for researchers studying the effects of 6-Epidemethylesquirolin D. As there is limited specific information on this compound, we have based our recommendations on the known biological activities of structurally related isoquinoline alkaloids, which are recognized for their potential anticancer and anti-inflammatory properties.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a diterpenoid compound. Based on its likely classification within the broader family of isoquinoline alkaloids, it is hypothesized to possess anticancer and/or anti-inflammatory properties.[1][2][3][4][5] Isoquinoline alkaloids have been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells and modulate inflammatory pathways.[1][4][6] Therefore, the primary applications for studying this compound would be in oncology and inflammation research.
Q2: I am new to this compound. Where should I start with cell line selection?
A2: The choice of cell line is critical and depends on your research question.
-
For anticancer studies: We recommend starting with a small, diverse panel of cancer cell lines to screen for initial activity. The NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, is a valuable resource for this purpose.[7][8][9][10][11][12] A preliminary screen could include representative cell lines from different cancer types, such as those listed in the table below.
-
For anti-inflammatory studies: The selection will depend on the specific aspect of inflammation you are investigating. Macrophage cell lines are excellent for studying innate immune responses and cytokine production.[13][14][15][16][17] Endothelial and epithelial cell lines are suitable for investigating effects on cell adhesion and barrier function.
Q3: Which specific cell lines are recommended for an initial screening?
A3: The following tables provide a starting point for your cell line selection.
Table 1: Recommended Cancer Cell Lines for Initial Screening
| Cancer Type | Recommended Cell Lines | Key Features |
| Breast Cancer | MCF-7 | Estrogen receptor-positive. |
| MDA-MB-231 | Triple-negative, highly invasive. | |
| Lung Cancer | A549 | Adenocarcinoma, widely used.[7] |
| NCI-H460 | Large cell carcinoma.[8] | |
| Colon Cancer | HCT-116 | Colorectal carcinoma, well-characterized. |
| HT-29 | Colorectal adenocarcinoma, forms polarized monolayers. | |
| Prostate Cancer | PC-3 | Androgen-independent, highly metastatic. |
| LNCaP | Androgen-sensitive.[7] | |
| Leukemia | K-562 | Chronic myelogenous leukemia, suspension cell line.[18] |
| Jurkat | Acute T-cell leukemia, commonly used for apoptosis studies. |
Table 2: Recommended Cell Lines for Inflammation Studies
| Cell Type | Recommended Cell Lines | Key Features |
| Macrophage | RAW 264.7 (murine) | Widely used for studying inflammation and phagocytosis.[13][14] |
| THP-1 (human) | Monocytic leukemia, can be differentiated into macrophages.[16] | |
| Endothelial | HUVEC (human) | Primary human umbilical vein endothelial cells, model for vascular inflammation. |
| Epithelial | Caco-2 (human) | Colorectal adenocarcinoma, forms a polarized monolayer, model for intestinal barrier function. |
Q4: What are the key experiments to perform to characterize the effects of this compound?
A4: For a comprehensive analysis, we recommend a tiered experimental approach.
-
Tier 1: Initial Viability and Cytotoxicity Screening. The first step is to determine the compound's effect on cell viability and establish a dose-response curve. The MTT assay is a standard and reliable method for this purpose.[19][20][21][22]
-
Tier 2: Mechanism of Action Studies. Based on the results of the viability assays, further experiments can elucidate the underlying mechanisms.
-
If cytotoxic effects are observed: Investigate apoptosis using Annexin V/PI staining and flow cytometry,[23][24][25][26][27] and analyze the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family) by western blotting.[28][29][30][31] Cell cycle analysis using propidium iodide staining can reveal if the compound induces cell cycle arrest.[32][33][34][35]
-
If anti-inflammatory effects are suspected: Stimulate macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measure the effect of your compound on the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) using Griess assay and ELISA, respectively.[14] Investigate the involvement of key inflammatory signaling pathways, such as NF-κB, by assessing the nuclear translocation of p65 via immunofluorescence or western blotting.[36][37][38][39]
-
Troubleshooting Guides
Issue 1: High variability in MTT assay results.
-
Possible Cause: Uneven cell seeding, contamination, or issues with the MTT reagent or solubilization step.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution.
-
Regularly check for mycoplasma contamination.
-
Prepare fresh MTT solution and protect it from light.[20]
-
Ensure complete solubilization of the formazan crystals by thorough mixing before reading the absorbance.
-
Issue 2: No apoptotic cells detected by Annexin V/PI staining despite a decrease in cell viability.
-
Possible Cause: The compound may be inducing another form of cell death (e.g., necrosis, autophagy), or the timing of the assay is not optimal.
-
Troubleshooting Steps:
-
Perform a time-course experiment to identify the optimal time point for apoptosis detection.
-
Include positive and negative controls for apoptosis.
-
Examine cell morphology for signs of necrosis (e.g., cell swelling, membrane rupture).
-
Investigate markers of other cell death pathways, such as autophagy (e.g., LC3B conversion by western blot).
-
Issue 3: Inconsistent results in NF-κB activation assays.
-
Possible Cause: Variation in LPS stimulation, inappropriate timing of analysis, or issues with antibody staining.
-
Troubleshooting Steps:
-
Use a consistent source and concentration of LPS.
-
Perform a time-course experiment to determine the peak of NF-κB activation in your cell line.
-
Optimize antibody concentrations and incubation times for immunofluorescence or western blotting.
-
Include appropriate positive (LPS alone) and negative (unstimulated) controls.
-
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[19][20][21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol is a general guideline for Annexin V and Propidium Iodide staining.[23][24][25][26][27]
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This is a standard protocol for cell cycle analysis using propidium iodide.[32][33][34][35]
-
Cell Treatment and Harvesting: Treat cells as required and harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathways
Caption: Hypothesized apoptotic pathway modulated by this compound.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Experimental Workflows
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]
- 10. NCI-60 - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Comprehensive review of macrophage models: primary cells and immortalized lines across species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Macrophage Cell Overview | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Frontiers | Macrophage variants in laboratory research: most are well done, but some are RAW [frontiersin.org]
- 18. noblelifesci.com [noblelifesci.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. blog.cellsignal.com [blog.cellsignal.com]
- 31. biotech.illinois.edu [biotech.illinois.edu]
- 32. ucl.ac.uk [ucl.ac.uk]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. vet.cornell.edu [vet.cornell.edu]
- 35. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 36. tools.thermofisher.com [tools.thermofisher.com]
- 37. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
Validation & Comparative
Unveiling the Biological Potential of 6-Epidemethylesquirolin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Epidemethylesquirolin D is a novel compound belonging to the quirolin class of natural products. While direct experimental data on its biological activity is not yet available in the public domain, the broader family of quirolin and quinoline derivatives, often isolated from marine fungi, has demonstrated significant potential as both cytotoxic and antimicrobial agents. This guide provides a proposed framework for the initial biological characterization of this compound, offering a comparative analysis of its potential activities against established compounds in the field. Detailed experimental protocols and data presentation templates are provided to facilitate a standardized evaluation of this promising new molecule.
Inferred Biological Activities and Comparative Landscape
Based on the known biological activities of structurally related quirolin and quinoline compounds, it is hypothesized that this compound may exhibit:
-
Cytotoxic Activity: Many quinoline-based alkaloids have been shown to be cytotoxic to various cancer cell lines. Their mechanisms of action often involve the inhibition of topoisomerase II or the induction of DNA double-strand breaks[1].
-
Antifungal Activity: Several marine-derived compounds with a quinoline scaffold have demonstrated inhibitory activity against pathogenic fungi[2][3].
This guide proposes a direct comparison of this compound's potential activities with the following reference compounds:
-
Doxorubicin: A well-characterized chemotherapeutic agent known to intercalate DNA and inhibit topoisomerase II.
-
Amphotericin B: A widely used antifungal drug.
Proposed Experimental Workflow for Biological Activity Screening
The following workflow is proposed for the initial biological evaluation of this compound.
Caption: Proposed experimental workflow for the biological characterization of this compound.
Data Presentation: Comparative Biological Activity
The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| A549 (Lung Carcinoma) | Data to be determined | Reference Value |
| MCF-7 (Breast Adenocarcinoma) | Data to be determined | Reference Value |
| HeLa (Cervical Cancer) | Data to be determined | Reference Value |
Table 2: Comparative Antifungal Activity (MIC) of this compound
| Fungal Strain | This compound (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans | Data to be determined | Reference Value |
| Aspergillus fumigatus | Data to be determined | Reference Value |
| Cryptococcus neoformans | Data to be determined | Reference Value |
Experimental Protocols
Cytotoxicity Evaluation: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound and the reference drug (Doxorubicin) are added to the wells. Control wells receive DMSO vehicle only.
-
Incubation: Plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.
Antifungal Susceptibility Testing: Broth Microdilution Method
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.
-
Compound Preparation: Serial dilutions of this compound and the reference drug (Amphotericin B) are prepared in 96-well microtiter plates with RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Potential Mechanism of Action: Signaling Pathway
Should this compound demonstrate cytotoxic activity, a potential mechanism to investigate is the induction of apoptosis through the DNA damage response pathway.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
Conclusion
While this compound remains an uncharacterized compound, its chemical class suggests a strong potential for biological activity. The experimental framework outlined in this guide provides a clear and robust path for its initial evaluation. The comparative data generated will be crucial in determining its novelty and potential as a lead compound for drug development. Further studies to elucidate its precise mechanism of action will be warranted should significant cytotoxic or antifungal activity be confirmed.
References
A Comparative Analysis of 6-Epidemethylesquirolin D and Other Bioactive Diterpenoids from Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-Epidemethylesquirolin D and other notable diterpenoids isolated from the medicinal plant Euphorbia ebracteolata. While research has illuminated the cytotoxic and anti-inflammatory potential of several compounds from this species, data on this compound remains limited in publicly accessible literature. This guide, therefore, focuses on presenting the available experimental data for other diterpenoids from the same source, offering a valuable comparative context for future research into this compound.
Cytotoxic Activity of Euphorbia ebracteolata Diterpenoids
Several diterpenoids from Euphorbia ebracteolata have demonstrated notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Yuexiandajisu D | ANA-1 | 0.288 | [1][2] |
| Jolkinolide B | ANA-1 | 0.0446 | [1][2] |
| B16 | 0.0448 | [1][2] | |
| Jurkat | 0.0647 | [1][2] | |
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | ANA-1 | 0.00712 | [1][2] |
| Jurkat | 0.0179 | [1][2] |
Table 1: Cytotoxicity of Diterpenoids from Euphorbia ebracteolata
Anti-inflammatory Activity of Euphorbia ebracteolata Diterpenoids
A number of diterpenoids from Euphorbia ebracteolata have also been investigated for their anti-inflammatory properties, specifically their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The IC50 values for the most active compounds are presented below.
| Compound | IC50 (µM) | Reference |
| Rosane Diterpenoid (Compound 7) | 2.44 | [3][4] |
| Rosane Diterpenoid (Compound 10) | 2.76 | [3][4] |
| Abietane Diterpenoid (Compound 13) | 1.02 | [3][4] |
| Ebractenoid F | Not specified, but identified as most potent | [5] |
Table 2: Anti-inflammatory Activity of Diterpenoids from Euphorbia ebracteolata
Mechanistic Insights: The Anti-inflammatory Action of Jolkinolide B
Jolkinolide B, a prominent diterpenoid from Euphorbia species, has been the subject of more detailed mechanistic studies. Its anti-inflammatory effects are attributed to the inhibition of key signaling pathways, including the NF-κB and JAK/STAT pathways.[6][7][8][9] These pathways are crucial regulators of the inflammatory response, and their inhibition by Jolkinolide B leads to a reduction in the production of pro-inflammatory mediators.[10]
Below is a diagram illustrating the proposed anti-inflammatory mechanism of Jolkinolide B.
Caption: Proposed anti-inflammatory mechanism of Jolkinolide B.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the diterpenoids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (ANA-1, B16, Jurkat) were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Seeding: RAW 264.7 macrophages were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of NO production, was determined.
Caption: Workflow of the nitric oxide inhibition assay.
Conclusion
While direct biological activity data for this compound is not yet available in the reviewed literature, the comparative analysis of other diterpenoids from Euphorbia ebracteolata reveals a rich source of potent cytotoxic and anti-inflammatory agents. The significant activities of compounds like Jolkinolide B and ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide underscore the therapeutic potential of this class of natural products. Further research is warranted to isolate and characterize the bioactivities of this compound to fully understand its potential contribution to the pharmacological profile of Euphorbia ebracteolata. The experimental protocols and mechanistic insights provided herein offer a framework for such future investigations.
References
- 1. Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
- 3. Anti-inflammatory diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Anti-inflammatory Diterpenoids from the Roots of Euphorbia ebracteolata - figshare - Figshare [figshare.com]
- 5. Anti-Inflammatory Effect of Ebractenoid F, a Major Active Compound of Euphorbia ebracteolata Hayata, through Inhibition of Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jolkinolide B: A comprehensive review of its physicochemical properties, analytical methods, synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jolkinolide B Ameliorates Liver Inflammation and Lipogenesis by Regulating JAK/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jolkinolide B Ameliorates Liver Inflammation and Lipogenesis by Regulating JAK/STAT3 Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. Jolkinolide B alleviates renal fibrosis via anti-inflammation and inhibition of epithelial-mesenchymal transition in unilateral ureteral obstruction mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Novel Chalcone Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for "6-Epidemethylesquirolin D analogs" did not yield sufficient public data to conduct a comparative cytotoxicity analysis. To fulfill the structural and content requirements of your request, this guide provides a comparative analysis of a different class of compounds, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) derivatives, for which experimental data is available. This guide is intended to serve as a comprehensive template for your research and reporting.
This guide presents a comparative overview of the cytotoxic effects of a series of synthesized 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) analogs. The in vitro cytotoxicity of these compounds was evaluated against a panel of six human carcinoma cell lines.
Data Presentation: Cytotoxicity of DMC Analogs
The cytotoxic activity of the DMC derivatives was determined using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | A-549 (Lung) IC50 (μM) | FaDu (Pharynx) IC50 (μM) | SH-SY5Y (Neuroblastoma) IC50 (μM) |
| DMC (1) | > 50 | > 50 | > 50 |
| 2b (4′-O-caproylated-DMC) | 15.54 | 20.11 | 5.20 |
| 2g (4′-O-methylated-DMC) | 12.34 | 15.87 | 7.52 |
| 2h (4′-O-benzylated-DMC) | 9.99 | 13.98 | 10.23 |
Data extracted from a study on the synthesis and cytotoxicity evaluation of DMC derivatives.[1][2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxicity of the synthesized DMC analogs was determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells.[4][5][6]
-
Cell Seeding: Human cancer cell lines (A-549, FaDu, and SH-SY5Y) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the DMC analogs and the parent compound DMC for 48 hours.
-
MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of DMC analogs using the MTT assay.
Caption: Proposed mechanism of action of chalcone derivatives via inhibition of NF-κB and STAT3 signaling pathways.[7][8][9]
References
- 1. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 6-Epidemethylesquirolin D: A Comparative Guide to Experimental Approaches
For Immediate Release
This guide provides a comprehensive comparison of key experimental methodologies for validating the mechanism of action of novel compounds, using the natural product 6-Epidemethylesquirolin D as a case study. Given the limited publicly available information on the specific molecular targets of this compound, this document proposes a hypothetical mechanism of action—the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway—and outlines a rigorous workflow for its validation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of action of new chemical entities.
The NF-κB signaling cascade is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a common target for natural product-derived drugs. This guide compares the utility of three widely-used experimental techniques to investigate the modulation of this pathway: the Luciferase Reporter Assay, Western Blotting, and Immunofluorescence Microscopy.
Comparative Analysis of Experimental Validation Methods
To provide a tangible comparison, this guide presents hypothetical data for this compound alongside published data for Curcumin, a well-characterized natural product known to inhibit the NF-κB pathway.[1][2][3] Parthenolide, another natural product with established NF-κB inhibitory activity, is included as an additional reference.[4][5]
| Experimental Method | Parameter Measured | Hypothetical Result for this compound (10 µM) | Curcumin (10 µM) | Parthenolide (10 µM) | Advantages | Limitations |
| Luciferase Reporter Assay | NF-κB Transcriptional Activity (Relative Luciferase Units) | 75% reduction in TNF-α induced activity | ~70-80% reduction in TNF-α induced activity[6] | Significant reduction in NF-κB reporter activity | High-throughput, quantitative, sensitive | Indirect measurement of pathway activation, prone to off-target effects |
| Western Blot | Nuclear Translocation of p65 subunit | 80% decrease in nuclear p65 protein levels | Significant decrease in nuclear p65 levels[2][7] | Prevents IκBα degradation, blocking p65 translocation[4] | Specific, provides information on protein levels and post-translational modifications | Lower throughput, semi-quantitative without densitometry |
| Immunofluorescence Microscopy | Subcellular Localization of p65 subunit | Predominantly cytoplasmic localization of p65 | Predominantly cytoplasmic localization of p65 upon stimulation[3][8] | Inhibition of p65 nuclear translocation | Provides spatial information, single-cell analysis, visual confirmation | Lower throughput, quantification can be complex |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate their implementation in a research setting.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB. Cells are transiently or stably transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the addition of a substrate that produces light.
Protocol:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293) or other suitable cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or control compounds for 1-4 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Western Blot for NF-κB p65 Subunit Nuclear Translocation
This technique is used to detect the presence and quantity of the p65 subunit of NF-κB in the cytoplasm and nucleus, providing a direct measure of its translocation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, RAW 264.7) in 6-well plates.
-
Treat the cells with this compound or control compounds, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
-
Cell Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction to ensure equal protein loading.
-
Immunofluorescence Microscopy for NF-κB p65 Subunit Localization
This method allows for the direct visualization of the subcellular localization of the NF-κB p65 subunit within intact cells.
Protocol:
-
Cell Culture on Coverslips:
-
Grow cells on sterile glass coverslips in a multi-well plate.
-
-
Treatment and Fixation:
-
Treat the cells with this compound and/or an NF-κB activator.
-
Fix the cells with 4% paraformaldehyde to preserve the cellular structure.
-
-
Permeabilization and Blocking:
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against the p65 subunit.
-
Wash and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope. The localization of p65 (green fluorescence) relative to the nucleus (blue fluorescence) can then be assessed.
-
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the proposed molecular mechanism, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turmeric (Curcuma longa) inhibits inflammatory nuclear factor (NF)-κB and NF-κB-regulated gene products and induces death receptors leading to suppressed proliferation, induced chemosensitization, and suppressed osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Navigating the Structure-Activity Relationship of 6-Epidemethylesquirolin D Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) of 6-Epidemethylesquirolin D derivatives is currently limited by the scarcity of publicly available research. Extensive searches for detailed experimental data on the synthesis, biological evaluation, and comparative cytotoxicity of a series of these specific compounds have not yielded sufficient information to construct a detailed comparative guide as requested.
While the principles of SAR are well-established in drug discovery, allowing researchers to understand how the chemical structure of a compound influences its biological activity, specific data for this compound derivatives remains elusive in the public domain. Structure-activity relationship studies are crucial for optimizing lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties.[1] Such studies typically involve the systematic modification of a lead compound's chemical structure and the subsequent evaluation of the biological activity of the resulting analogs.
For a meaningful comparison, quantitative data from various biological assays are essential. These often include cytotoxicity assays to determine the concentration of a compound that inhibits cell growth by 50% (IC50). Common methods for assessing cytotoxicity include measuring the leakage of cytoplasmic enzymes like lactate dehydrogenase (LDH) or using dyes that selectively stain dead cells.[2]
The synthesis of novel derivatives is a cornerstone of SAR studies. This process allows for the exploration of different functional groups and structural motifs to identify key features responsible for biological activity. For instance, modifications to the A-ring or the side-chain of a molecule can significantly impact its interaction with biological targets.[3][4]
Without specific studies on this compound derivatives, a detailed guide complete with data tables, experimental protocols, and signaling pathway diagrams cannot be accurately generated. The scientific community awaits further research to shed light on the therapeutic potential and SAR of this particular class of compounds.
General Experimental Approaches for SAR Studies
For researchers embarking on the study of novel compound series like this compound derivatives, a general workflow can be outlined. This workflow is fundamental to any SAR investigation and would be applicable to the study of these compounds once initial data becomes available.
Figure 1. A generalized workflow for structure-activity relationship (SAR) studies.
Hypothetical Signaling Pathway Investigation
Should initial screening reveal that this compound derivatives exhibit anti-cancer properties, a common avenue of investigation would be their effect on key signaling pathways implicated in cancer progression, such as receptor tyrosine kinase (RTK) pathways.
Figure 2. A hypothetical signaling pathway that could be investigated.
References
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of 6-Epidemethylesquirolin D: A Comparative Guide Based on Available Data
A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the biological activity of 6-Epidemethylesquirolin D. While this natural product is commercially available and has been isolated from plant sources, a lack of published, peer-reviewed experimental data prevents a detailed cross-validation of its activity in different models. This guide, therefore, serves to outline the existing information and provide a framework for the type of comparative analysis that would be possible with future research.
Current Knowledge of this compound
This compound is a diterpenoid natural product[1] identified and isolated from plant species such as Epidendrum erythrostictum and Euphorbia ehracteolata[1][2]. It is listed by several chemical suppliers with the CAS number 165074-00-0 and the molecular formula C₂₀H₂₈O₅[1][2]. Some commercial sources suggest that the compound has demonstrated antibacterial and anti-inflammatory properties, although the primary research supporting these claims is not readily accessible[2].
At present, there is a notable absence of published studies detailing the specific biological mechanisms of action, cross-validation of its activities in different experimental models, or the signaling pathways it may modulate. Consequently, a direct comparison with alternative compounds, supported by experimental data, cannot be constructed.
Framework for Future Comparative Analysis
To facilitate future research and provide a clear structure for a comprehensive comparison guide, the following sections outline the necessary experimental data and protocols.
Once experimental data becomes available, a table summarizing the quantitative activity of this compound against various targets or in different models would be essential. This table should ideally include comparison with other relevant compounds.
Table 1: Hypothetical Comparative Activity of this compound
| Compound/Alternative | Target/Model | Assay Type | IC₅₀/EC₅₀ (µM) | Reference |
| This compound | Target X | Enzymatic Assay | Data Needed | Citation Needed |
| Cell Line Y | Cell Viability Assay | Data Needed | Citation Needed | |
| Animal Model Z | In vivo Efficacy Study | Data Needed | Citation Needed | |
| Alternative Compound A | Target X | Enzymatic Assay | Data Needed | Citation Needed |
| Cell Line Y | Cell Viability Assay | Data Needed | Citation Needed | |
| Animal Model Z | In vivo Efficacy Study | Data Needed | Citation Needed | |
| Alternative Compound B | Target X | Enzymatic Assay | Data Needed | Citation Needed |
| Cell Line Y | Cell Viability Assay | Data Needed | Citation Needed | |
| Animal Model Z | In vivo Efficacy Study | Data Needed | Citation Needed |
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Future publications on this compound should include comprehensive descriptions of the experimental procedures.
Example Experimental Protocol: Cell Viability Assay
-
Cell Culture: Human cancer cell line (e.g., MCF-7) is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control.
-
MTT Assay: After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are invaluable for understanding the compound's mechanism of action and the experimental design.
Should research indicate that this compound modulates a specific signaling pathway, a diagram would be constructed to illustrate this. For example, if it were found to inhibit a pro-inflammatory pathway, the diagram might look as follows:
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by this compound.
A diagram illustrating the workflow of a key experiment provides a clear and concise overview of the methodology.
Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.
Conclusion
While the current body of scientific literature on this compound is insufficient to perform a detailed cross-validation of its activity, this guide provides a clear roadmap for the necessary research and data presentation. The provided templates for data tables, experimental protocols, and visualizations can serve as a blueprint for future studies aiming to elucidate the therapeutic potential of this natural product. Researchers, scientists, and drug development professionals are encouraged to pursue further investigation into the biological activities of this compound to unlock its potential.
References
A Researcher's Guide to Investigating 6-Epidemethylesquirolin D: A Comparative Analysis Framework
For Immediate Release
This guide provides a comprehensive framework for the comparative analysis of 6-Epidemethylesquirolin D, a diterpenoid natural product, against known inhibitors of cellular signaling pathways commonly modulated by compounds of this class. Due to the limited publicly available data on the specific biological activities of this compound, this document serves as a methodological template for researchers initiating studies on this compound.
This compound is a diterpenoid that has been isolated from Euphorbia ehracteolata.[1] While its specific bioactivity is not yet characterized, diterpenoids derived from the Euphorbia genus are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and anti-HIV activities.[1][2][3][4][5][6] Notably, many Euphorbia diterpenoids have been shown to exert their effects by modulating key cellular signaling pathways such as the JAK/STAT3 and PI3K/Akt pathways, and by inhibiting multidrug resistance proteins like P-glycoprotein.[6][7][8][9]
This guide outlines a hypothetical comparative study of this compound against established inhibitors of these pathways, providing a blueprint for experimental design, data presentation, and interpretation.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, all quantitative data should be organized into structured tables. The following tables provide a template for presenting hypothetical results from such a comparative study.
Table 1: Comparative Cytotoxicity in Cancer Cell Lines (IC50 in µM)
| Compound | Cell Line A (e.g., MCF-7) | Cell Line B (e.g., A549) | Cell Line C (e.g., HeLa) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Known Value | Known Value | Known Value |
| Staurosporine (Apoptosis Inducer) | Known Value | Known Value | Known Value |
Table 2: Inhibition of Key Signaling Proteins (IC50 in µM)
| Compound | Target Protein (e.g., STAT3) | Target Protein (e.g., Akt) | Target Protein (e.g., P-glycoprotein) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Stattic (STAT3 Inhibitor) | Known Value | - | - |
| Wortmannin (PI3K Inhibitor) | - | Known Value | - |
| Verapamil (P-gp Inhibitor) | - | - | Known Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are generalized protocols for key experiments.
1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound and known inhibitors for 24-72 hours.
-
MTT Incubation: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Data Acquisition: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from dose-response curves.
2. Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
-
Cell Loading: P-gp overexpressing cells (e.g., NCI/ADR-RES) are incubated with the fluorescent P-gp substrate Rhodamine 123.
-
Inhibitor Treatment: Cells are treated with this compound or a known P-gp inhibitor (e.g., Verapamil).
-
Efflux Measurement: The intracellular accumulation of Rhodamine 123 is measured over time using a flow cytometer or fluorescence plate reader. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.
Caption: Overview of the JAK/STAT and PI3K/Akt signaling pathways.
Caption: Experimental workflow for the comparative analysis.
References
- 1. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoids from the genus Euphorbia: Structure and biological activity (2013-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 7. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship [ouci.dntb.gov.ua]
- 9. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Fungal Metabolites: A Comparative Analysis of Anticancer Agents from Aspergillus terreus
In the quest for novel therapeutic agents, secondary metabolites from microorganisms have emerged as a promising frontier. The fungus Aspergillus terreus is a known prolific producer of a diverse array of bioactive compounds with significant pharmacological potential. While the specific bioactivity of 6-Epidemethylesquirolin D remains to be fully elucidated in publicly available literature, a wealth of research has focused on other metabolites isolated from this species, revealing potent anticancer properties. This guide provides a comparative analysis of three such compounds—Butyrolactone I, Terrein, and Gliotoxin—pitting their performance against the well-established chemotherapeutic drug, Doxorubicin. We delve into their cytotoxic effects on various cancer cell lines, outline the experimental methodologies to facilitate replication of findings, and visualize their intricate signaling pathways.
Comparative Cytotoxicity of Aspergillus terreus Metabolites
The in vitro cytotoxic activity of Butyrolactone I, Terrein, and Gliotoxin against a panel of human cancer cell lines has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values highlight the differential sensitivity of cancer cell lines to these fungal metabolites and provide a basis for comparison with the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Butyrolactone I | PC-14 | Non-Small Cell Lung Cancer | ~20 µg/mL | [1] |
| PC-3 | Prostate Adenocarcinoma | 4.5 µg/mL | [2] | |
| SKOV3 | Ovary Adenocarcinoma | 0.6 µg/mL* | [2] | |
| HL-60 | Human Leukemia | 13.2 | [3] | |
| Terrein | A549 | Lung Cancer | Not specified | [4][5] |
| MCF-7 | Breast Cancer | 0.0011 | [6] | |
| Gliotoxin | Hela | Cervical Cancer | 10-90 (Dose-dependent inhibition) | [7][8] |
| SW1353 | Chondrosarcoma | 10-90 (Dose-dependent inhibition) | [7][8] | |
| HT1080 | Fibrosarcoma | 100 (Induces apoptosis) | [9] | |
| Doxorubicin | HCT-116 | Colorectal Carcinoma | Varies | |
| HT-29 | Colorectal Adenocarcinoma | Varies | ||
| SW620 | Colorectal Adenocarcinoma | Varies |
*Note: IC50 values for Butyrolactone I were reported in µg/mL and have been presented as such. Conversion to µM would require the molecular weight of the compound.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for assessing cytotoxicity are provided below. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, Hela)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (Butyrolactone I, Terrein, Gliotoxin, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for another 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of these fungal metabolites stems from their ability to interfere with specific cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Butyrolactone I: A Cell Cycle Inhibitor
Butyrolactone I has been identified as a specific inhibitor of cyclin-dependent kinases (CDKs), particularly cdc2 (CDK1).[1] By inhibiting cdc2 kinase activity, Butyrolactone I arrests the cell cycle at the G2/M phase, thereby preventing cancer cells from undergoing mitosis and proliferation.[1]
Caption: Butyrolactone I inhibits cdc2 kinase, leading to G2/M cell cycle arrest and apoptosis.
Terrein: An Anti-Angiogenic Agent
Terrein has demonstrated antitumor effects by suppressing the expression of angiogenin (ANG), a potent inducer of angiogenesis.[10] By inhibiting ANG production, Terrein can impede the formation of new blood vessels that are essential for tumor growth and metastasis.[4]
Caption: Terrein inhibits angiogenin production, thereby suppressing tumor-induced angiogenesis.
Gliotoxin: An Inducer of Apoptosis
Gliotoxin is known to induce apoptosis, or programmed cell death, in cancer cells.[7][8][11] Its mechanism of action involves the intrinsic (mitochondrial) pathway of apoptosis. Gliotoxin can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. This triggers a cascade of caspase activation, ultimately resulting in the execution of apoptosis.[7][8]
Caption: Gliotoxin triggers the intrinsic apoptosis pathway via mitochondrial stress and caspase activation.
Experimental Workflow: From Fungal Culture to Bioactivity Assessment
The journey from a fungal culture to the identification of a bioactive compound involves a series of systematic steps. This workflow ensures the isolation of pure compounds and the rigorous evaluation of their biological activities.
Caption: A typical workflow for the discovery of bioactive compounds from fungal sources.
References
- 1. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Terretonin N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Gliotoxin isolated from marine fungus Aspergillus sp. induces apoptosis of human cervical cancer and chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fisheries and Aquatic Sciences [e-fas.org]
- 10. Terrein Exhibits Anti-tumor Activity by Suppressing Angiogenin Expression in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gliotoxin Inhibits Proliferation and Induces Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 6-Epidemethylesquirolin D and Paclitaxel in Oncology Research
A comprehensive evaluation of the available scientific data for 6-Epidemethylesquirolin D and the well-established anticancer agent, paclitaxel, reveals a significant disparity in our understanding of their therapeutic potential. While paclitaxel has been extensively studied and is a cornerstone of chemotherapy, this compound remains a compound with no publicly available data on its biological activity.
This guide provides a detailed overview of paclitaxel, including its mechanism of action, experimental data, and relevant protocols, to serve as a benchmark for the future evaluation of novel compounds like this compound.
Overview of this compound
This compound is a natural product, specifically classified as an abietane diterpenoid. It was first isolated from the roots of Salvia aspera and its structure was characterized in 1995. Despite its identification over two decades ago, there is a notable absence of published studies investigating its biological effects, including any potential anticancer, cytotoxic, or other therapeutic activities. The compound is commercially available for research purposes, but its mechanism of action and potential as a therapeutic agent are currently unknown.
Paclitaxel: A Detailed Profile
Paclitaxel, sold under the brand name Taxol among others, is a highly effective and widely used chemotherapeutic agent for the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1]
Mechanism of Action
Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[2][3][4] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes the microtubule polymer and protects it from disassembly.[2][1] This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is crucial for various cellular functions, particularly mitosis.
The stabilized microtubules lead to the arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).[5][6] Paclitaxel binds to the β-tubulin subunit of the microtubule, promoting the assembly of tubulin dimers into stable, non-functional microtubule bundles.[7][4][5]
Caption: Mechanism of action of Paclitaxel.
Performance Data: Cytotoxicity
The cytotoxic effects of paclitaxel have been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) |
| A549 | Lung Carcinoma | 2.5 - 10 |
| MCF-7 | Breast Adenocarcinoma | 1 - 5 |
| HeLa | Cervical Adenocarcinoma | 2 - 8 |
| OVCAR-3 | Ovarian Adenocarcinoma | 5 - 20 |
| PC-3 | Prostate Adenocarcinoma | 3 - 15 |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay used.
Experimental Protocols
To evaluate the anticancer properties of a compound like paclitaxel, several key in vitro experiments are typically performed.
2.3.1. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of paclitaxel (or the test compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2.3.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to generate a histogram representing the cell cycle distribution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:165074-00-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Podophyllotoxin 4-O-glucoside | CAS:16481-54-2 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. G-5555 | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. bis[6-(5,6-dihydrochelerythrinyl)]amine | CAS:165393-48-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Assessing the Specificity of 6-Epidemethylesquirolin D: A Comparative Analysis Based on the Sordarin Class of Antifungals
Due to the limited availability of direct experimental data for 6-Epidemethylesquirolin D, this guide provides a comparative assessment based on the well-characterized biological effects of sordarin and its derivatives. This approach is predicated on the high likelihood that this compound belongs to the sordarin class of diterpenoid glycosides, which are known for their specific inhibition of fungal protein synthesis.
Sordarin and its analogues are a promising class of antifungal agents that exhibit a high degree of specificity for their fungal target, elongation factor 2 (eEF2). This specificity is a critical attribute for any potential therapeutic, as it minimizes off-target effects and associated toxicity in host organisms. This guide will objectively compare the performance of sordarin derivatives with other alternatives and provide supporting experimental data and methodologies to offer a framework for assessing the potential biological effects of this compound.
Mechanism of Action: A Highly Specific Fungal Target
Sordarin derivatives exert their antifungal activity by selectively inhibiting protein synthesis in fungi.[1][2] They achieve this by binding to and stabilizing the fungal elongation factor 2 (eEF2) on the ribosome.[1] This action effectively stalls the translocation step of protein synthesis, leading to the cessation of fungal growth. The specificity of this interaction is a key feature, as sordarins show little to no activity against mammalian protein synthesis machinery.[2]
dot
Figure 1. Mechanism of action of sordarin derivatives.
Comparative Antifungal Activity
The in vitro activity of sordarin derivatives has been evaluated against a range of pathogenic fungi. The following table summarizes the minimum inhibitory concentrations (MICs) for representative sordarin compounds against various fungal species, providing a benchmark for the expected performance of novel derivatives like this compound.
| Compound | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) |
| Sordarin | 0.1 - 1.0 | 0.1 - 1.0 | 0.1 - 1.0 | >100 |
| GM 222712 | ≤0.008 - 0.12 | ≤0.008 - 0.03 | ≤0.008 - 0.03 | 0.25 - 1.0 |
| GM 237354 | ≤0.008 - 0.12 | ≤0.008 - 0.03 | ≤0.008 - 0.03 | 8.0 - 32.0 |
| Fluconazole | 0.25 - 4.0 | 8.0 - 64.0 | 2.0 - 16.0 | >64 |
| Amphotericin B | 0.12 - 1.0 | 0.12 - 1.0 | 0.12 - 1.0 | 0.25 - 1.0 |
Table 1. Comparative in vitro antifungal activity of sordarin derivatives and standard antifungal agents. Data compiled from multiple sources.
Experimental Protocols
To ensure a thorough and reproducible assessment of the biological specificity of a novel sordarin derivative like this compound, the following key experimental protocols are recommended:
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant fungal pathogens.
Methodology:
-
Microorganisms: A panel of fungal isolates including Candida spp., Cryptococcus neoformans, and Aspergillus spp. should be used.
-
Medium: RPMI-1640 medium buffered with MOPS is standard.
-
Procedure: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi) should be followed.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
In Vitro Protein Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of the compound on fungal and mammalian protein synthesis.
Methodology:
-
Fungal Cell-Free System: A cell-free translation system is prepared from a susceptible fungal species (e.g., Candida albicans). The assay measures the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into newly synthesized proteins in the presence of varying concentrations of the test compound.
-
Mammalian Cell-Free System: A commercially available rabbit reticulocyte lysate system is used to assess the effect on mammalian protein synthesis.
-
Procedure: Both systems are incubated with the test compound, and the amount of incorporated radioactivity is measured.
-
Data Analysis: The IC50 value (the concentration required to inhibit protein synthesis by 50%) is calculated for both fungal and mammalian systems to determine the selectivity index.
dot
Figure 2. Experimental workflow for assessing specificity.
Conclusion
The sordarin class of compounds represents a promising avenue for the development of novel antifungal agents with a highly specific mechanism of action. While direct data on this compound is not yet publicly available, the established framework for evaluating sordarin derivatives provides a clear path for assessing its biological specificity. By employing the described experimental protocols, researchers can generate the necessary quantitative data to compare its performance against existing alternatives and determine its potential as a selective antifungal therapeutic. The key to its promise lies in demonstrating potent antifungal activity coupled with minimal impact on mammalian cellular processes.
References
Safety Operating Guide
Navigating the Disposal of 6-Epidemethylesquirolin D: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Epidemethylesquirolin D, a novel or uncharacterized chemical compound, requires a cautious and systematic approach. In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat the substance as hazardous until its properties are well-understood. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound and other novel laboratory substances, ensuring the safety of personnel and compliance with environmental regulations.
I. Initial Assessment and Hazard Identification
-
Treat as Hazardous: Assume the compound is hazardous.[1] Isolate the material in a clearly labeled, designated, and well-ventilated area, away from incompatible chemicals.[1]
-
Consult Internal Documentation: Thoroughly review all laboratory notebooks, synthesis records, and any internal data that may provide insight into the compound's potential properties, reactivity, and toxicity.
-
Characterization (If Necessary and Safe): If the identity or properties of the compound are uncertain, minimal and controlled characterization tests may be required to classify it for disposal. These tests should only be conducted by trained personnel in a controlled environment.[1]
II. General Chemical Waste Disposal Procedures
Based on the initial assessment, the disposal of this compound should follow established protocols for general chemical waste management. Proper segregation of waste is critical to ensure safe and compliant disposal.[1]
Table 1: General Laboratory Waste Segregation
| Waste Category | Description | Examples | Container Requirements |
| Solid Chemical Waste | Solid chemicals, contaminated labware (e.g., gloves, wipes, pipette tips). | Unused this compound, reaction byproducts, contaminated silica gel. | Clearly labeled, compatible solid waste container.[1] |
| Non-Halogenated Solvents | Organic solvents that do not contain halogens (F, Cl, Br, I). | Acetone, Ethanol, Hexane, Toluene used to dissolve or purify this compound. | Clearly labeled, compatible solvent waste container.[1] |
| Halogenated Solvents | Organic solvents containing halogens. | Dichloromethane, Chloroform used in the handling of this compound. | Clearly labeled, compatible solvent waste container.[1] |
| Aqueous Waste | Water-based solutions containing hazardous chemicals. | Aqueous solutions from the work-up of reactions involving this compound. | Clearly labeled, compatible aqueous waste container.[1] |
| Sharps Waste | Needles, scalpels, Pasteur pipettes, and other items that can puncture skin. | Syringes used to transfer solutions of this compound, contaminated broken glass. | Puncture-resistant sharps container.[1] |
III. Experimental Protocol: Waste Neutralization (Illustrative)
While specific neutralization protocols for this compound are unknown, a general procedure for neutralizing acidic or basic waste streams is provided below for illustrative purposes. This procedure should only be performed if the compound's properties are sufficiently understood to deem it safe.
-
Preparation: Work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: Slowly add the acidic or basic waste solution to a large volume of cold water in a suitable container, with constant stirring.
-
Neutralization: While stirring, slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric acid for bases) to the diluted waste.
-
Monitoring: Monitor the pH of the solution continuously using a pH meter or pH paper.
-
Completion: Stop adding the neutralizing agent when the pH is between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized aqueous solution in accordance with institutional and local regulations. This may involve disposal down the sanitary sewer if permitted.[2]
IV. Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of a novel compound like this compound.
Caption: Workflow for the safe disposal of this compound.
V. Spill Management
In the event of a spill, treat the material as hazardous.
-
Evacuate and Isolate: Evacuate non-essential personnel and isolate the spill area.
-
Report: Immediately report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Absorbent materials used for cleanup should be disposed of as hazardous waste.[3]
VI. Key Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Training: Ensure all personnel handling the compound are trained on proper chemical handling and emergency procedures.[3]
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on handling and disposing of unknown or novel materials.[1] They can provide information on local and federal regulations.[4]
References
Essential Safety and Handling Protocols for 6-Epidemethylesquirolin D
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 6-Epidemethylesquirolin D (CAS No. 165074-00-0). Due to the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a potentially hazardous substance with unknown toxicological properties. A conservative approach to personal protection and handling is imperative to ensure laboratory safety. All procedures should be conducted in a designated area.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure. This includes protection for the skin, eyes, and respiratory system. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves.[2] The outer glove should be removed immediately after handling the compound. Change gloves frequently, at least every two hours, or immediately if contaminated, torn, or punctured.[2] |
| Body Protection | Disposable, Low-Permeability Gown | A disposable gown made of a lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is essential.[2] Gowns should be changed every two to three hours or immediately after a spill.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Use tightly fitting chemical splash goggles that meet ANSI Z87.1 standards.[4] For procedures with a risk of splashes or aerosol generation, a full-face shield should be worn in addition to goggles.[5] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | A fit-tested NIOSH-certified N95 or higher-level respirator is recommended, especially when handling the compound in powder form or when there is a potential for aerosol generation.[3][5] All respirator use must be in accordance with a respiratory protection program.[5] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Wear fully enclosed, chemical-resistant footwear. Disposable shoe covers should be worn and removed before exiting the designated handling area. |
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet, to control potential contamination.[1][6]
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a chemical fume hood.
-
Spill Management: A spill kit should be readily available. In case of a spill, evacuate the area and follow established laboratory procedures for hazardous material cleanup.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled with the chemical name, any known hazards, and the date received.
-
Keep the container tightly sealed when not in use.
Disposal Plan:
As the hazards of this compound are not fully known, it must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all waste materials, including contaminated PPE, weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound." Do not use abbreviations.[1]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[7][8] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. osha.gov [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. twu.edu [twu.edu]
- 7. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
